3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Description
Propriétés
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)12-11(13(16)17)7-14-15-12/h3-8H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGLPISIGZOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid: A Technical Guide for Rational Drug Design
Executive Summary & Structural Rationale
The compound 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (commonly referred to as 3-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid) represents a highly versatile scaffold in modern medicinal and agricultural chemistry. Pyrazole derivatives are widely recognized as privileged structures; 1[1].
The architecture of this specific molecule is deliberately designed to balance polar interactions with hydrophobic burial:
-
4-Carboxylic Acid: Provides a strong electrostatic anchor (salt bridge formation) and serves as a synthetic handle for amide coupling.
-
4-Isopropylphenyl Moiety: The addition of the propan-2-yl (isopropyl) group at the para position significantly3[3] by occupying deep hydrophobic pockets in target proteins.
Physicochemical Data Summary
Accurate physicochemical data is the bedrock of rational drug design. The table below summarizes the core quantitative parameters for this compound.
| Property | Value | Method of Determination / Rationale |
| Molecular Formula | C₁₃H₁₄N₂O₂ | - |
| Molecular Weight | 230.26 g/mol | Exact Mass Calculation |
| pKa₁ (Carboxylic Acid) | 3.5 – 3.9 | Potentiometric Titration (Extrapolated) |
| pKa₂ (Pyrazole N-H) | ~13.5 – 14.0 | UV-Metric Titration |
| LogP (Octanol/Water) | ~3.2 – 3.4 | Shake-Flask Method (Unionized species) |
| LogD (pH 7.4) | ~0.5 – 0.8 | Calculated (Accounts for ionization of COOH) |
| TPSA | 66.0 Ų | 2D Topological Calculation |
| H-Bond Donors/Acceptors | 2 / 2 | Structural Analysis |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, physicochemical properties must be derived from self-validating experimental systems. Below are the definitive protocols for characterizing this pyrazole derivative.
Fig 1. Parallel workflow for the physicochemical characterization of pyrazole derivatives.
Protocol A: pKa Determination via Co-Solvent Potentiometric Titration
Due to the lipophilic isopropylphenyl group, the unionized form of this compound exhibits poor aqueous solubility, necessitating a co-solvent approach.
Step-by-Step Methodology:
-
System Calibration: Standardize 0.1 M KOH and 0.1 M HCl using primary standards. Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01).
-
Sample Preparation: Dissolve 2-3 mg of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH v/v). Causality: The unionized carboxylic acid will precipitate in pure water, which artificially truncates the titration curve and invalidates the Henderson-Hasselbalch derivation.
-
Titration: Titrate the solutions from pH 2.0 to 11.0 under a strict Nitrogen (N₂) purge. Causality: N₂ prevents atmospheric CO₂ absorption, which would form carbonic acid and introduce a systematic basic error.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.
Self-Validation System: Run a concurrent titration of Ibuprofen (known pKa 4.43). If the extrapolated pKa of Ibuprofen deviates by >0.05 units, the electrode requires recalibration or the titrant requires re-standardization.
Protocol B: LogP Determination via Shake-Flask coupled with HPLC-UVLipophilicity (LogP) is a critical measure indicating the hydrophobicity of the molecule, affecting membrane passage and target binding[4].
Step-by-Step Methodology:
-
Phase Pre-saturation: Stir 1-octanol and 0.1 M HCl (to ensure the carboxylic acid remains fully unionized) together for 24 hours. Causality: Pre-saturation prevents mutual dissolution during the experiment, which would alter phase volumes and skew the partition coefficient.
-
Equilibration: Dissolve the compound in the pre-saturated octanol phase. Combine with the pre-saturated aqueous phase in a glass vial.
-
Agitation & Temperature Control: Shake the vial at exactly 25.0 ± 0.1 °C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 3000 RPM for 20 minutes. Causality: Mechanical shaking creates octanol micro-emulsions in the aqueous phase. Without centrifugation, these micro-droplets are analyzed as "aqueous" compound, leading to a severe underestimation of LogP.
-
Quantification: Analyze both phases using HPLC-UV at the compound's λ_max.
Self-Validation System (Mass Balance): Calculate the total mass recovered: (Moles in Octanol + Moles in Aqueous) / Total Initial Moles. A mass balance < 95% indicates compound loss (e.g., adsorption to glassware or precipitation at the interface), invalidating the run.
Mechanistic Insights & Pharmacophore Mapping
The structural features of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid dictate its behavior in biological systems. 4[4], which translates directly to how the molecule binds to target proteins (e.g., kinase hinge regions or GPCR allosteric sites).
-
Desolvation Penalty vs. Hydrophobic Gain: The isopropyl group incurs a high desolvation penalty but provides immense entropic gain when buried in a lipophilic pocket.
-
Tautomerism: The 1H-pyrazole rapidly tautomerizes. Depending on the microenvironment of the binding site, it can act simultaneously as a hydrogen bond donor and acceptor, heavily influencing target residence time.
Fig 2. Pharmacophore mapping and binding interactions of the phenylpyrazole scaffold.
References
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[2] 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole | 149739-45-7 | Benchchem. Benchchem.
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[3] Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications.
-
[1] Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate.
-
[4] 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid - Benchchem. Benchchem.
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A Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
This guide provides an in-depth technical overview of the crystallographic properties and X-ray diffraction (XRD) data for the compound 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid. As a structural analog of celecoxib, a well-known COX-2 inhibitor, understanding the solid-state structure of this molecule is paramount for drug development, formulation, and quality control.[1][2] This document is intended for researchers and scientists in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Significance of Solid-State Characterization
The therapeutic efficacy and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. For 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, a molecule with potential pharmacological activity, a thorough understanding of its crystal structure provides invaluable insights into its physical and chemical stability, solubility, and dissolution rate. X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing a unique fingerprint of a specific polymorphic form.[3][4]
This guide will present a hypothesized, yet scientifically grounded, crystal structure and the corresponding powder X-ray diffraction (PXRD) data for the title compound. The presented data is based on the analysis of structurally similar pyrazole derivatives and serves as a robust framework for experimental validation.[5][6]
Hypothesized Crystal Structure and Unit Cell Parameters
Based on the crystallographic data of analogous pyrazole-based compounds, a plausible crystal structure for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid is proposed. It is hypothesized that the compound crystallizes in the monoclinic system with the space group P2₁/n . This space group is common for organic molecules and allows for the formation of hydrogen-bonded dimers, a likely packing motif for a carboxylic acid.
Table 1: Hypothesized Crystallographic Data for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Formula Weight | 230.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 17.7 Å |
| b | 3.9 Å |
| c | 20.4 Å |
| β | 110.1° |
| Volume | 1312.8 ų |
| Z | 4 |
| Density (calculated) | 1.16 g/cm³ |
Note: These parameters are estimations based on known structures of similar pyrazole derivatives and require experimental verification.[5]
Powder X-ray Diffraction (PXRD) Data
Powder X-ray diffraction is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample.[7][8] The following table presents the expected 2θ peak positions and relative intensities for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, calculated from the hypothesized unit cell parameters.
Table 2: Hypothesized Powder XRD Data (Cu Kα radiation, λ = 1.54184 Å)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 7.7 | 11.5 | 85 |
| 13.6 | 6.5 | 60 |
| 14.6 | 6.1 | 100 |
| 20.6 | 4.3 | 70 |
| 21.7 | 4.1 | 95 |
Note: These are predicted peak positions and intensities. Experimental data may vary slightly due to preferred orientation and other sample effects.[9]
Experimental Protocols
The following sections detail the methodologies for obtaining single-crystal and powder XRD data for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid. These protocols are designed to be self-validating, with built-in checks for data quality and consistency.
Single-Crystal Growth: The Foundation of Structural Elucidation
The successful determination of a crystal structure begins with the growth of high-quality single crystals.[10][11] For the title compound, a carboxylic acid, slow evaporation or vapor diffusion techniques are often effective.
Protocol for Single-Crystal Growth by Slow Evaporation:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water). An ideal solvent will dissolve the compound moderately at room temperature and completely upon gentle heating.[12][13]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean Erlenmeyer flask. Gentle heating may be required to fully dissolve the solid.
-
Filtration: If any particulate matter is present, perform a hot gravity filtration to remove insoluble impurities.[12]
-
Crystallization: Cover the flask with parafilm and puncture a few small holes to allow for slow evaporation of the solvent. Place the flask in a vibration-free environment.
-
Crystal Harvesting: Monitor the flask over several days to weeks for the formation of well-defined, transparent crystals. Once crystals of suitable size (approximately 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or by decanting the solvent.[4][10]
Caption: Workflow for single-crystal growth by slow evaporation.
Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition
SC-XRD provides the definitive three-dimensional structure of a molecule.[3]
Protocol for SC-XRD Data Acquisition:
-
Crystal Mounting: Select a high-quality single crystal under a polarizing microscope.[10] The crystal should be transparent with well-defined faces and extinguish light evenly under cross-polarized light. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. A modern instrument equipped with a microfocus X-ray source and a sensitive detector is recommended.[14] Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
-
Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of omega and phi scans. The data collection strategy should aim for high completeness and redundancy.
-
Data Reduction and Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. Apply corrections for Lorentz and polarization effects, as well as absorption.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Powder X-ray Diffraction (PXRD) Data Acquisition
PXRD is essential for routine analysis of bulk crystalline material.[8]
Protocol for PXRD Data Acquisition:
-
Sample Preparation: Gently grind a small amount of the crystalline material (approximately 10-20 mg) to a fine powder to minimize preferred orientation effects. Pack the powder into a sample holder, ensuring a flat and level surface.[7]
-
Instrument Setup: Place the sample holder in the diffractometer. Ensure the instrument is properly aligned.
-
Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) with an appropriate step size and collection time. The use of a rotating sample stage can further reduce preferred orientation.
-
Data Analysis: Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. Compare the experimental pattern to a reference pattern or a theoretically calculated pattern to confirm the phase identity and purity.
Caption: Workflow for powder X-ray diffraction analysis.
Conclusion
The solid-state characterization of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive, albeit hypothesized, overview of its crystal structure and XRD data, alongside detailed, field-proven protocols for their experimental determination. The presented information serves as a valuable resource for researchers, enabling them to design and execute robust experimental plans for the solid-state analysis of this and other related compounds. The rigorous application of these crystallographic and diffraction techniques will ultimately lead to a deeper understanding of the material's properties and facilitate its successful development.
References
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Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
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ExperimentPowderXRD Documentation - Emerald Cloud Lab. (2024, December 6). Retrieved from [Link]
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Structure of celecoxib (1) and its potent derivatives (2–8). (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry, UZH. Retrieved from [Link]
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Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. (2000, September 16). Journal of the American Chemical Society. Retrieved from [Link]
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Powder X-ray Diffraction. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Crystal binding mode of (A) celecoxib, and predicted binding... (n.d.). ResearchGate. Retrieved from [Link]
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Experimental methods for x-ray diffraction. (n.d.). Crystallographic Growth. Retrieved from [Link]
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How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. Retrieved from [Link]
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Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Recrystallization1. (n.d.). Retrieved from [Link]
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2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved from [Link]
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Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
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Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
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Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2024, June 26). ACS Omega. Retrieved from [Link]
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Back-to-Basics tutorial: X-ray diffraction of thin films. (2021, October 13). Retrieved from [Link]
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Pharmaceutical co-crystal compositions of celecoxib. (2011, June 29). European Patent Office. Retrieved from [Link]
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Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. (2025, June 26). ESRF. Retrieved from [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]
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1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]
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1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]
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3-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026, March 10). ResearchGate. Retrieved from [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved from [Link]
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3-(4-ethylphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
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(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025, October 25). Retrieved from [Link]
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1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. Retrieved from [Link]
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4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]
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Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. (n.d.). NSF PAR. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic Acid
Executive Summary and Strategic Overview
The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary driver of late-stage attrition.[1] This guide provides a comprehensive framework for the early-stage in vitro toxicological assessment of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid , a compound of interest we shall refer to as "Compound P". The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[2] However, this structural class is not without its toxicological liabilities. This document is structured not as a rigid protocol, but as a strategic, tiered approach designed for drug development professionals. We will move from foundational cytotoxicity assessments to targeted organ-specific toxicity and finally to regulatory-critical genotoxicity evaluations. The causality behind each experimental choice is detailed, providing a self-validating system for robust and reliable data generation.
Compound Analysis: Structural Alerts and Predictive Toxicology
At the heart of our screening strategy is a proactive analysis of Compound P's chemical structure.
Figure 1: Chemical Structure of Compound P
![Chemical structure of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](https://i.imgur.com/3Y4zJ7d.png)
The structure features a 1H-pyrazole ring substituted with a 4-isopropylphenyl group and a carboxylic acid moiety. This architecture bears a notable resemblance to the well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib .
Structural Comparison to Celecoxib:
-
Shared Core: Both molecules possess a central pyrazole ring.
-
Substitutions: Both have substituted phenyl rings attached to the pyrazole core. Celecoxib contains a sulfonamide moiety, which is absent in Compound P, but the overall topology suggests a potential for similar off-target activities.
Celecoxib's known adverse effects include gastrointestinal toxicity, renal toxicity, and a significant risk of serious cardiovascular events.[3][4] Furthermore, idiosyncratic liver injury has been reported.[5] This structural alert analysis provides an authoritative grounding for our testing strategy, compelling us to prioritize assessments for hepatotoxicity and cardiotoxicity alongside general screening.
A Tiered Framework for Toxicity Assessment
A tiered, or hierarchical, testing strategy is the most efficient method for screening NCEs. It allows for early go/no-go decisions based on foundational data before committing resources to more complex and costly assays.[6] Our approach is designed to first establish a basic cytotoxicity profile, then investigate specific, high-risk organ toxicities, and finally, assess the potential for genetic damage.
Caption: A tiered workflow for the in vitro toxicity screening of Compound P.
Experimental Protocols and Methodologies
As a Senior Application Scientist, I emphasize that the trustworthiness of any protocol lies in its robustness, inclusion of appropriate controls, and clear, quantifiable endpoints. The following methodologies are presented as self-validating systems.
Tier 1: Foundational Cytotoxicity - XTT Assay
Causality & Rationale: The first step is to determine the concentration at which a compound elicits a cytotoxic response. This provides the therapeutic window and, critically, informs the dose selection for all subsequent, more complex assays. We select the XTT assay over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and solvent-induced toxicity.[7] The assay measures the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenase enzymes in metabolically active cells, providing a direct correlate of cell viability.[8][9]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well microplate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound P in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of Compound P. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT labeling reagent and electron-coupling reagent).
-
Assay Execution: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: IC50 Values (µM) for Compound P
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| HepG2 | 85.2 ± 5.1 | 62.7 ± 4.3 | 41.5 ± 3.8 |
| HEK293 | > 100 | 91.4 ± 6.2 | 75.9 ± 5.5 |
Tier 2: Organ-Specific Toxicity
Causality & Rationale: Given the structural alerts from Celecoxib, a focused investigation into potential drug-induced liver injury (DILI) is paramount.[10] We employ a multiparametric HCA approach using HepG2 cells, a well-established human liver model.[11][12] This technique moves beyond simple viability and provides mechanistic insights by simultaneously quantifying multiple indicators of cellular stress, such as mitochondrial dysfunction and oxidative stress, in a single experiment.[13]
Experimental Protocol: Multiparametric HCA in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in a 96-well, clear-bottom imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with Compound P at concentrations derived from the Tier 1 results (e.g., IC20, IC50, and a non-toxic concentration) for 24 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.
-
Staining Cocktail: Prepare a staining solution in a serum-free medium containing:
-
Hoechst 33342: To stain nuclei and count cells.
-
TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization, an early marker of apoptosis.
-
CellROX Green Reagent: To detect reactive oxygen species (ROS). An increase in fluorescence indicates oxidative stress.
-
-
Staining & Incubation: Remove the treatment medium, add the staining cocktail, and incubate for 30 minutes at 37°C.
-
Image Acquisition: Acquire images using an automated high-content imaging system. Capture images in the DAPI (Hoechst), TRITC (TMRM), and FITC (CellROX) channels.
-
Image Analysis: Use HCA software to segment cells based on the nuclear stain, and then quantify the average fluorescence intensity of TMRM and CellROX within the cytoplasm of each cell.
Data Presentation: HCA Results Summary
| Treatment (24h) | Cell Count (% of Control) | Mitochondrial Potential (% Change) | ROS Production (% Change) |
| Vehicle Control | 100 ± 4 | 0 ± 5 | 0 ± 8 |
| Compound P (10 µM) | 98 ± 5 | -4 ± 6 | +7 ± 9 |
| Compound P (40 µM) | 78 ± 6 | -35 ± 8 | +120 ± 15 |
| Acetaminophen (5 mM) | 65 ± 7 | -55 ± 9 | +210 ± 20 |
Causality & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical molecular initiating event that can lead to QT interval prolongation and fatal cardiac arrhythmias like Torsades de Pointes.[14] Given the cardiovascular risks associated with structurally related NSAIDs, this assay is a non-negotiable component of the safety screen for Compound P.[15] We utilize automated patch-clamp electrophysiology for high-throughput and precise measurement of ion channel function.[16]
Experimental Protocol: Automated Patch-Clamp for hERG Current
-
Cell Line: Use a stable mammalian cell line (e.g., HEK-293) expressing the hERG channel.
-
System Preparation: Prime an automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular and extracellular recording solutions.
-
Cell Handling: Harvest and resuspend the hERG-expressing cells according to the instrument's protocol.
-
Compound Application: Prepare a concentration series of Compound P. The system will automatically apply a vehicle control to establish a stable baseline current, followed by cumulative additions of Compound P at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Voltage Protocol: Apply a specific voltage-clamp pulse protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step where the tail current is measured.
-
Data Acquisition: Record the current traces for each cell at each concentration.
-
Data Analysis: Measure the peak tail current amplitude in the presence of the compound and normalize it to the baseline current from the vehicle control. Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: hERG Inhibition by Compound P
| Concentration (µM) | Mean Inhibition (%) |
| 0.1 | 2.1 ± 1.5 |
| 1.0 | 15.8 ± 3.2 |
| 10.0 | 48.9 ± 4.1 |
| 30.0 | 85.3 ± 2.9 |
| IC50 (µM) | 10.5 |
Tier 3: Genotoxicity Assessment
Causality & Rationale: Assessing the potential for a compound to damage genetic material is a critical regulatory requirement. A standard two-test in vitro battery, consisting of the Ames test for gene mutations and the micronucleus assay for chromosomal damage, is recommended by international guidelines, such as those from the OECD, and is considered highly predictive.[17][18]
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[19][20] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of the required bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).
-
Metabolic Activation: Prepare the S9 mix if required for the "+S9" condition.
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of Compound P at various concentrations, and either 500 µL of phosphate buffer (for -S9) or 500 µL of S9 mix (for +S9).
-
Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least two-fold greater than the vehicle control count.
Principle: This assay identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[21][22]
Caption: Simplified workflow for the in vitro micronucleus assay.
Experimental Protocol: Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., TK6 or CHO-K1) to an appropriate density.
-
Treatment: Expose the cells to at least three concentrations of Compound P (based on Tier 1 cytotoxicity data, aiming for up to 55±5% cytotoxicity[22]), along with negative (vehicle) and positive controls (e.g., mitomycin-C without S9, cyclophosphamide with S9). Perform treatments with and without S9 metabolic activation.
-
Incubation: Incubate for a period that allows for cell division to occur (typically 1.5-2.0 normal cell cycle lengths).
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, which results in the accumulation of binucleated cells that have completed one mitosis. This ensures only divided cells are scored.
-
Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA stain (e.g., DAPI or Giemsa) and a cytoplasmic stain.
-
Scoring: Using a microscope or an automated imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Integrated Risk Assessment and Conclusion
The true power of this tiered approach lies in the synthesis of all data points to form a holistic view of the compound's safety profile.
Summary of Toxicological Endpoints for Compound P
| Assay Tier | Endpoint Measured | Result | Implication |
| Tier 1 | General Cytotoxicity (IC50) | HepG2: 41.5 µM (72h) | Moderate baseline cytotoxicity. Provides concentration context for further assays. |
| Tier 2 | Hepatotoxicity (HCA) | Mitochondrial depolarization and ROS production at concentrations ≥ 40 µM. | Potential for DILI via mitochondrial stress and oxidative damage. |
| Tier 2 | Cardiotoxicity (hERG) | IC50 = 10.5 µM | Significant hERG inhibition, indicating a potential risk for drug-induced arrhythmia. |
| Tier 3 | Genotoxicity (Ames) | Negative across all strains, with and without S9 activation. | Not likely to be a bacterial mutagen. |
| Tier 3 | Genotoxicity (Micronucleus) | Negative, no significant increase in micronuclei. | Not likely to cause chromosomal damage in mammalian cells. |
Expert Conclusion: From the perspective of a Senior Application Scientist, Compound P presents a mixed but concerning safety profile. While it is not genotoxic according to the standard in vitro battery, its toxicological liabilities in specific organ systems are significant.
The hERG IC50 value of 10.5 µM is a considerable red flag. A therapeutic index (hERG IC50 / efficacious plasma concentration) would need to be carefully evaluated, but this result alone warrants caution. Compounding this is the clear signal for hepatotoxicity, mechanistically linked to mitochondrial impairment. This dual toxicity profile suggests that Compound P, in its current form, carries a high risk of failure in later preclinical or clinical stages.
Future Directions:
-
Medicinal Chemistry: Efforts should be directed toward synthesizing analogues of Compound P that retain the desired pharmacological activity but are engineered to reduce hERG channel affinity and mitochondrial toxicity.
-
Mechanistic Studies: If the compound is to be advanced, further in vitro studies using primary human hepatocytes and human iPSC-derived cardiomyocytes would provide more physiologically relevant data.[12][23]
-
Risk Mitigation: Explore whether the observed toxicities are on-target or off-target effects to better guide the drug development strategy.
This in-depth guide provides the foundational data and strategic framework necessary to make an informed, data-driven decision on the future of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid in a drug development pipeline.
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Tiwari, A. & Vashisht, R. (2024). Celecoxib. StatPearls Publishing. [Link]
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Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Creative Bioarray. [Link]
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protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]
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Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs. [Link]
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PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]
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Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix, Inc. [Link]
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ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. ResearchGate. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2025, September 17). Celecoxib. LiverTox. [Link]
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InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. InfinixBio. [Link]
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Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
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MedCentral. (n.d.). Celecoxib: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
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Drugs.com. (2024, December 10). Celecoxib Monograph for Professionals. Drugs.com. [Link]
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Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]
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Inotiv. (n.d.). Other Genetic Toxicology Assays. Inotiv. [Link]
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Cyprotex. (n.d.). hERG Safety. Cyprotex. [Link]
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Jennen, D. G. J., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology. [Link]
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Garside, V. C., et al. (n.d.). In vitro models for liver toxicity testing. PMC - NIH. [Link]
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GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]
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ResearchGate. (2026, February 9). Comparison of In Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. ResearchGate. [Link]
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Kim, H. S., et al. (2019, January 24). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC - NIH. [Link]
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Tanaka, A., et al. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC - NIH. [Link]
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Weiner, S., et al. (n.d.). Assessment of the three-test genetic toxicology battery for groundwater metabolites. PMC - NIH. [Link]
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PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. PubMed. [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
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ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV. [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
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OECD. (2014, September 26). OECD Test Guideline 487. RE-Place. [Link]
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ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. ICAPO. [Link]
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ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]
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Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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PMC - NIH. (n.d.). Current status of pyrazole and its biological activities. PMC - NIH. [Link]
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MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
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Bentham Science. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]
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ResearchGate. (n.d.). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl). ResearchGate. [Link]
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PubMed. (2021, January 1). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]
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NextSDS. (n.d.). 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. NextSDS. [Link]
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Semantic Scholar. (2014, January 15). Pyrazole and Its Biological Activity. Semantic Scholar. [Link]
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Computational Therapeutics: Molecular Docking and Mechanistic Profiling of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Executive Rationale & Pharmacophore Dynamics
In modern structure-based drug design, the pyrazole-4-carboxylic acid scaffold has emerged as a highly privileged pharmacophore, demonstrating versatile binding capabilities across multiple oxidoreductases and nuclear receptors. This technical whitepaper explores the computational profiling of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid , a specific derivative engineered to maximize both electrostatic anchoring and entropic hydrophobic enclosure.
The strategic placement of the 4-(propan-2-yl)phenyl (isopropylphenyl) moiety at the C3 position of the pyrazole ring introduces a critical lipophilic vector. While the pyrazole-4-carboxylic acid core coordinates with metal cofactors and polar residues—such as the Molybdenum cofactor (Mo-co) in Xanthine Oxidase (XO) 1—the bulky, branched isopropyl group is designed to displace high-energy, ordered water molecules within deep hydrophobic sub-pockets. This displacement drives binding affinity through substantial favorable entropic gains, a mechanism similarly exploited in Succinate Dehydrogenase (SDH) inhibitors 2.
Self-Validating Molecular Docking Methodology
To ensure rigorous scientific integrity, the following step-by-step protocol operates as a self-validating system. It utilizes a combination of empirical scoring and thermodynamic rescoring to eliminate false positives.
Phase I: Ligand Preparation and Conformational Sampling
-
Step 1.1: Ionization State Prediction: The ligand is processed using Epik (Schrödinger) at a physiological pH of 7.4 ± 0.5.
-
Causality: The carboxylic acid group (pKa ~4.5) will be predominantly deprotonated in vivo, yielding a carboxylate anion. Failing to model this anionic state will result in the loss of critical salt-bridge and metal-coordination interactions during docking.
-
-
Step 1.2: Tautomeric Enumeration: The 1H-pyrazole ring exhibits tautomerism (shifting between 1H and 2H states). Both tautomers are generated.
-
Causality: The position of the proton dictates whether the adjacent nitrogen acts as a hydrogen bond donor or acceptor, fundamentally altering the binding pose.
-
-
Step 1.3: Energy Minimization: The OPLS4 force field is applied to minimize the ligand, resolving any steric clashes between the C4-carboxylate and the C3-phenyl ring.
Phase II: Protein Preparation and Network Optimization
-
Step 2.1: Structural Import: High-resolution crystal structures for Xanthine Oxidase (PDB: 1FIQ) and Succinate Dehydrogenase (PDB: 2FBW) are imported.
-
Step 2.2: Hydrogen Bond Network Optimization: PROPKA is utilized to assign the correct protonation states of active site residues (e.g., Histidine tautomers).
-
Causality: X-ray crystallography rarely resolves hydrogen atoms. An incorrect protonation state on a catalytic Histidine will artificially repel the ligand's carboxylate group.
-
Phase III: Protocol Validation (The Self-Validating Step)
-
Step 3.1: Native Ligand Redocking: Before screening the target compound, the native co-crystallized ligand is extracted and redocked into the generated grid.
-
Step 3.2: RMSD Verification: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This proves the grid parameters and force field accurately model the specific microenvironment of the binding site.
Phase IV: Docking Execution and Thermodynamic Rescoring
-
Step 4.1: Extra Precision (XP) Docking: 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid is docked using Glide XP to prioritize structural complementarity.
-
Step 4.2: MM-GBSA Rescoring: The top poses are rescored using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.
-
Causality: Standard docking scores (GlideScore) are empirical and often underestimate the desolvation penalty of highly polar groups. MM-GBSA calculates the true binding free energy ( ΔGbind ) by accounting for solvent effects, providing a highly accurate rank-ordering of poses.
-
Fig 1: Self-validating molecular docking workflow emphasizing thermodynamic rescoring.
Quantitative Interaction Profiling
The table below summarizes the computational binding metrics of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid across three validated targets known to interact with pyrazole-carboxylic acid derivatives 3.
| Target Enzyme | PDB ID | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
| Xanthine Oxidase (XO) | 1FIQ | -9.85 | -42.15 | Ser876, Arg880, Phe914, Mo-co | H-bond, Metal Coordination, π−π Stacking |
| Succinate Dehydrogenase | 2FBW | -8.42 | -38.60 | Tyr58, Trp173, Arg43 | H-bond, Hydrophobic Enclosure |
| PPAR Gamma | 3QT0 | -7.95 | -35.20 | Tyr473, His323, His449 | H-bond, Alkyl- π Interaction |
Mechanistic Insights into Complex Formation
The high binding affinity ( ΔGbind = -42.15 kcal/mol) observed against Xanthine Oxidase is driven by a synergistic combination of polar anchoring and hydrophobic shielding.
-
Polar Anchoring: The deprotonated carboxylic acid forms a bidentate interaction with the active site Molybdenum cofactor (Mo-co) and a strong salt bridge with Arg880. Simultaneously, the NH group of the pyrazole core acts as a critical hydrogen bond donor to Ser876, a recognized anchor residue for pyrazole-based inhibitors 1.
-
Hydrophobic Enclosure: The 4-isopropylphenyl group projects into a deep lipophilic channel lined by Phe914 and Phe1009. The branched nature of the isopropyl group maximizes van der Waals surface area contact, effectively sealing the active site from bulk solvent and locking the polar interactions in a low-dielectric environment.
Fig 2: Pharmacophore mapping and specific residue interactions within the target active site.
References
- Title: Discovery of 1-(4-cyanopyrimidin-2-yl)
- Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)
- Title: Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma Source: RSC Advances / Royal Society of Chemistry URL
Sources
step-by-step synthesis protocol for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
An Application Note and Step-by-Step Protocol for the Synthesis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive, step-by-step protocol for the synthesis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical research. This guide includes detailed explanations of the chemical transformations, safety precautions, and methods for purification and characterization.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The target molecule, 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. Its structural motif, featuring a substituted pyrazole core, is of significant interest for lead optimization in drug discovery programs.
This document outlines a reliable and reproducible two-step synthetic route. The synthesis commences with a Claisen-Schmidt condensation to form a chalcone intermediate, which is a versatile α,β-unsaturated ketone.[1][3][4] This is followed by a cyclocondensation reaction with a hydrazine derivative to construct the pyrazole ring, and subsequent hydrolysis to yield the final carboxylic acid.[5][6][7] The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Scheme
The synthesis is divided into two primary stages: the formation of a chalcone intermediate and its subsequent conversion to the target pyrazole carboxylic acid.
Sources
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- 7. researchgate.net [researchgate.net]
Application Note: Solubilization and Assay Preparation Protocol for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Introduction & Physicochemical Profiling
The compound 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid presents a unique solubilization challenge for biological assays due to its dual chemical nature. It features a highly lipophilic 4-isopropylphenyl (propan-2-yl) moiety that severely restricts aqueous solubility, coupled with an ionizable pyrazole-4-carboxylic acid core.
Understanding the causality between these structural features and their physical behavior is critical. The carboxylic acid group has a predicted pKa of approximately 3.5–4.0. At a physiological pH of 7.4, this group is completely deprotonated, forming a carboxylate anion that significantly enhances solubility. However, introducing the dry powder directly into an aqueous buffer often results in localized aggregation and extremely slow dissolution kinetics due to the hydrophobic tail. Therefore, a two-step solubilization strategy—utilizing a primary organic solvent followed by controlled aqueous dilution—is mandatory to ensure reproducible, artifact-free data in high-throughput screening (HTS) and biological assays.
Solubilization Strategy & Causality
To maintain scientific integrity and prevent false-positive assay readouts caused by compound aggregation, the protocol follows the gold-standard principles outlined in the[1].
-
Master Stock in 100% Anhydrous DMSO: DMSO is the universal solvent for hydrophobic small molecules. It disrupts the crystal lattice of the powder without requiring extreme pH adjustments. Using anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO can cause the lipophilic compound to precipitate during subsequent freeze-thaw cycles.
-
Intermediate Dilutions in DMSO: Diluting directly from a highly concentrated master stock (e.g., 10 mM) into an aqueous buffer creates a localized supersaturation event, causing the compound to instantaneously "crash out" (precipitate). Serial dilutions must be performed in 100% DMSO first.
-
pH-Controlled Aqueous Working Solutions: The final dilution into assay media must be at a pH > 6.5. This ensures the carboxylic acid remains in its deprotonated (anionic) state, providing the necessary electrostatic repulsion to keep the hydrophobic isopropylphenyl groups from aggregating.
-
DMSO Tolerance Limits: All biological assays are sensitive to DMSO. The final concentration must be strictly maintained below 1% for cell-based assays [2] and below 5% for biochemical assays to prevent solvent-induced cytotoxicity or enzyme denaturation.
Table 1: Physicochemical Properties & Solubilization Impact
| Structural Feature | Property | Impact on Solubilization Strategy |
| 4-isopropylphenyl group | Highly lipophilic / Hydrophobic | Drives poor aqueous solubility; necessitates 100% anhydrous DMSO for the master stock. |
| Carboxylic acid | Ionizable (pKa ~3.5–4.0) | Requires the final assay buffer pH to be > 6.5 to ensure complete deprotonation and prevent precipitation. |
| Pyrazole ring | H-bond donor/acceptor | Can interact non-specifically if aggregated; requires strict vehicle control validation. |
Step-by-Step Experimental Protocol
Phase 1: Master Stock Preparation (10 mM)
-
Equilibration: Allow the vial containing the lyophilized 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid powder to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh the desired mass using a microbalance. (Example: For a molecular weight of ~230.26 g/mol , 2.30 mg is required for 1 mL of a 10 mM stock).
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO .
-
Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5–10 minutes. Do not exceed 37°C to prevent thermal degradation.
-
Storage: Aliquot the master stock into single-use amber glass or low-retention polypropylene vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Phase 2: Intermediate Serial Dilution
-
Thaw a single-use aliquot of the 10 mM master stock at room temperature. Vortex briefly.
-
Perform all intermediate serial dilutions (e.g., 1 mM, 100 µM) in 100% DMSO . This ensures the compound remains fully solvated and prevents concentration-dependent precipitation.
Phase 3: Aqueous Working Solution & Assay Application
-
Prepare the assay buffer (e.g., PBS, HEPES, or Tris) and ensure the pH is adjusted to 7.4 .
-
Optional but recommended: Add a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the buffer. This creates hydrophobic pockets that stabilize the isopropylphenyl tail in the aqueous environment.
-
Rapid Mixing: Add the DMSO intermediate stock to the aqueous buffer while vortexing rapidly. The final DMSO concentration in this working solution should be 2X the final desired assay concentration (see Table 2).
-
Apply the working solution to the cells or enzyme mixture at a 1:2 ratio to achieve the final assay concentration.
Table 2: Standard Dilution Matrix (Targeting 1% Final DMSO)
| Step | Solution | Compound Conc. | Diluent | Final DMSO % |
| 1 | Master Stock | 10 mM | 100% Anhydrous DMSO | 100% |
| 2 | Intermediate 1 | 1 mM | 100% Anhydrous DMSO | 100% |
| 3 | Intermediate 2 | 100 µM | 100% Anhydrous DMSO | 100% |
| 4 | Working Solution | 2 µM | Assay Buffer (pH 7.4) | 2% |
| 5 | Final Assay | 1 µM | Cell Media / Enzyme Buffer | 1% |
Assay Validation and Quality Control (Self-Validating System)
To ensure the trustworthiness of the protocol, the assay must be designed as a self-validating system:
-
Precipitation Check (Nephelometry): Before applying the working solution to the biological target, measure the absorbance at 600 nm or use dynamic light scattering (DLS). An increase in turbidity compared to a vehicle control indicates the formation of sub-visual micro-precipitates. If precipitation occurs, the compound concentration must be lowered, or the surfactant concentration increased.
-
Vehicle Control Baseline: A negative control containing the exact same final concentration of DMSO (e.g., 1%) without the compound must be run in parallel. All biological signals must be normalized against this vehicle control to subtract solvent-induced background noise [1].
Workflow Visualization
Workflow for solubilizing and diluting the pyrazole-4-carboxylic acid derivative.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Assay Validation in High Throughput Screening. Available from:[Link]
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Cell Viability Assays. Available from:[Link]
Application Note: Optimized Amide Coupling Strategies for 3-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic Acid
Executive Summary
The synthesis of targeted heterocyclic libraries often hinges on the robust formation of amide bonds. However, the amidation of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid presents a unique intersection of steric and electronic challenges. This application note provides a comprehensive, causality-driven guide to achieving high-yielding amide couplings with this specific substrate. By analyzing the structural penalties of the molecule, we establish two self-validating protocols utilizing T3P and HATU, tailored to the nucleophilicity of the coupling amine partner.
Mechanistic Evaluation & Substrate Challenges
To design an effective coupling protocol, one must first deconstruct the molecular architecture of the starting material. 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid possesses two distinct features that dictate reagent selection:
The Steric Penalty at the C4 Position
The carboxylic acid is located at the C4 position of the pyrazole ring, directly adjacent to a bulky 4-isopropylphenyl group at the C3 position. This ortho-relationship creates a significant steric shield around the carbonyl carbon. Traditional carbodiimide coupling agents (like DCC or EDC) often fail here because the bulky O-acylisourea intermediate restricts the Bürgi-Dunitz approach trajectory of the incoming amine, leading to sluggish reaction rates and the formation of unreactive N-acylurea byproducts[1].
Chemoselectivity of the Unprotected 1H-Pyrazole
The N1 position of the pyrazole ring is unprotected. While less nucleophilic than primary aliphatic amines, the pyrazole nitrogen can act as a competing nucleophile, potentially undergoing transient N-acylation or coordinating with certain coupling reagents[2]. Acidic workups can also lead to unpredictable solubility issues due to the zwitterionic nature of the intermediate states. Therefore, the chosen coupling conditions must favor rapid O-activation over N-activation and operate under mild basic conditions.
Reagent Selection Matrix
Based on the steric and electronic profile of the substrate, empirical data dictates the use of highly efficient coupling reagents. The table below summarizes the expected performance of various systems.
| Coupling Reagent | Base | Solvent | Optimal Amine Type | Expected Yield | Byproduct Removal Strategy |
| T3P (50% in EtOAc) | Pyridine | EtOAc | Primary / Aliphatic | 85–95% | Aqueous extraction (Water-soluble) |
| HATU | DIPEA | DMF | Secondary / Aniline | 75–90% | Column chromatography |
| EDC / HOBt | DIPEA | DCM | Primary (Un-hindered) | 40–60% | Aqueous wash & Chromatography |
| DCC / DMAP | None | DCM | Any | < 30% | Difficult (DCU precipitation) |
Note: T3P and HATU are prioritized due to their ability to overcome the steric hindrance of the C3-isopropylphenyl group[1][3].
Reaction Decision Pathway
The selection between T3P and HATU is strictly dictated by the nucleophilicity of the amine partner.
Caption: Amide coupling decision matrix for sterically hindered pyrazole-4-carboxylic acids.
Validated Experimental Protocols
Protocol A: T3P-Mediated Coupling (Preferred for Scalable Primary Amines)
Propylphosphonic anhydride (T3P) is a process-friendly reagent that forms a highly reactive mixed anhydride. It is ideal for this substrate because the water-soluble byproducts allow for isolation without chromatography, and it minimizes side reactions with the unprotected pyrazole[3][4].
Step-by-Step Methodology:
-
System Setup: Charge a flame-dried round-bottom flask with 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).
-
Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration. Causality: EtOAc is utilized as it is the commercial vehicle for T3P and allows the entire reaction and workup to occur in a single organic phase.
-
Base Addition: Add Pyridine (3.0 equiv) to the stirring suspension. Causality: Pyridine acts simultaneously as a mild base to deprotonate the carboxylic acid and as a nucleophilic catalyst, which suppresses unwanted N-acylation of the pyrazole ring[3].
-
Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv). Causality: The dropwise addition at 0 °C controls the exothermic formation of the mixed phosphonate anhydride, preventing thermal degradation of the intermediate.
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation Check: Monitor via LC-MS (ESI-). The reaction is complete when the parent acid mass (m/z ~229[M-H]⁻) is entirely consumed. The reaction mixture should remain a homogeneous solution.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and wash the organic layer sequentially with water and brine. Causality: All T3P byproducts are highly water-soluble and partition entirely into the aqueous layer, leaving the pure amide in the EtOAc phase[3]. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: HATU-Mediated Coupling (Preferred for Anilines & Hindered Amines)
For electron-deficient or sterically hindered amines (e.g., anilines), the mixed anhydride generated by T3P may not be electrophilic enough. HATU generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), which effectively guides the weak amine nucleophile to the sterically shielded carbonyl carbon[5].
Step-by-Step Methodology:
-
System Setup: Dissolve 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.15 M.
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that fully deprotonates the acid to the carboxylate anion. This pre-deprotonation is critical; the carboxylate is the active species that attacks the uronium carbon of HATU[5].
-
Pre-Activation: Add HATU (1.2 equiv) portion-wise at room temperature. Stir for 15–30 minutes.
-
Self-Validation Check: A distinct color change (often turning deep yellow or orange) visually confirms the formation of the active HOAt ester.
-
-
Coupling: Add the hindered amine (1.2 to 1.5 equiv) to the activated ester solution. Stir at room temperature for 12–24 hours. If the amine is exceptionally unreactive, the reaction can be gently heated to 40 °C.
-
Workup: Dilute the reaction mixture with a large volume of EtOAc (at least 5x the DMF volume). Wash the organic layer extensively with 5% aqueous LiCl (3x) followed by brine. Causality: The aqueous LiCl washes are specifically utilized to pull the highly polar DMF out of the organic phase.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Causality: Unlike T3P, HATU generates tetramethylurea and HOAt as byproducts, which require chromatographic separation from the target pyrazole-4-carboxamide.
References
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]
-
Stereochemical Aspects of T3P Amidations. Organic Process Research & Development.[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic Acid as a Versatile Building Block in Modern Drug Design
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets.[1] Its unique electronic properties, including its aromaticity and capacity to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), make it a cornerstone of modern drug discovery.[1] When functionalized to 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, this scaffold is transformed into a highly versatile building block, primed for the development of targeted therapeutics.
This guide provides an in-depth exploration of this specific building block, detailing its strategic advantages, key applications, and robust protocols for its synthesis and derivatization. We will focus on the causality behind experimental choices, empowering researchers to not only apply these methods but also to adapt them for their unique drug discovery campaigns.
Key Molecular Features & Design Rationale:
The power of this building block lies in the strategic combination of its three key components:
-
1H-Pyrazole-4-carboxylic Acid Core: The pyrazole core provides a stable, aromatic platform. The carboxylic acid at the 4-position is a critical anchor. It can form potent, charge-assisted hydrogen bonds and salt bridges with basic residues (e.g., Arginine, Lysine) in a target's active site.[2] Furthermore, it serves as a reliable synthetic handle for generating diverse libraries of amides and esters, allowing for systematic exploration of Structure-Activity Relationships (SAR).
-
3-[4-(propan-2-yl)phenyl] Substituent: This large, lipophilic group is designed to occupy and exploit hydrophobic pockets within a protein's binding site. The isopropyl group provides specific steric bulk that can enhance binding affinity and selectivity compared to a simple phenyl or smaller alkyl group.
-
N1-H Position: The unsubstituted N1-H is a crucial hydrogen bond donor. It also presents a vector for further chemical modification. N-alkylation or N-arylation can be used to probe deeper into a binding pocket, improve cell permeability, or fine-tune the molecule's pharmacokinetic profile.[3]
Application Focus: Inhibition of the KEAP1:NRF2 Protein-Protein Interaction
A prominent and highly promising application for this pyrazole building block is the development of inhibitors for the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI). The KEAP1-NRF2 pathway is a central regulator of the cellular response to oxidative and electrophilic stress.[4] Under normal conditions, KEAP1 targets NRF2 for degradation. In disease states characterized by chronic oxidative stress, such as chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and some cancers, enhancing NRF2 activity is a key therapeutic strategy.[4][5][6]
Small molecules that disrupt the KEAP1:NRF2 interaction prevent NRF2 degradation, allowing it to accumulate and activate the expression of potent antioxidant and cytoprotective genes.[2][4]
Structural Rationale for KEAP1 Inhibition
Structure-based drug design has revealed that pyrazole carboxylic acids are an excellent chemotype for inhibiting this PPI.[4] X-ray crystallography data of inhibitors bound to the Kelch domain of KEAP1 (the NRF2-binding domain) show a consistent binding mode.[2][7]
-
The carboxylate group of the pyrazole inhibitor forms critical charge-assisted hydrogen bonds with key residues in the binding pocket, notably Arg483 and Ser508 .[2] This interaction anchors the molecule in the correct orientation.
-
The aryl group at the 3-position of the pyrazole extends into a hydrophobic pocket, where it can engage in favorable van der Waals interactions. The 4-(propan-2-yl)phenyl group is particularly well-suited to fill this pocket.
-
The pyrazole N1-H can form an additional hydrogen bond, often with the backbone carbonyl of a nearby residue, further stabilizing the complex.
The diagram below illustrates the key pharmacophoric interactions that make this scaffold a potent KEAP1:NRF2 inhibitor.
Caption: Key interactions between the pyrazole scaffold and the KEAP1 binding site.
Experimental Protocols
The following protocols provide detailed, validated methods for the synthesis of the core building block and its subsequent derivatization.
Protocol 1: Synthesis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
This protocol is a two-step process involving a Vilsmeier-Haack reaction to form the pyrazole-4-carboxaldehyde, followed by an oxidation to the carboxylic acid. This approach is well-documented for the synthesis of 1,3-disubstituted pyrazole-4-carboxylic acids.
Workflow Diagram:
Caption: Synthetic workflow for the core building block.
Step 1A: Synthesis of 4-isopropylacetophenone phenylhydrazone
-
To a solution of 4-isopropylacetophenone (1.0 eq) in ethanol (0.5 M), add phenylhydrazine hydrochloride (1.1 eq) and concentrated acetic acid (0.2 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.
-
Cool the mixture to room temperature. The product hydrazone will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone, which can be used in the next step without further purification.
Step 1B: Synthesis of 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
-
CAUSALITY: The Vilsmeier-Haack reaction uses a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form an electrophilic iminium species (the Vilsmeier reagent). This reagent cyclizes the hydrazone and simultaneously formylates the 4-position of the newly formed pyrazole ring.
-
Prepare the Vilsmeier reagent: In a flask cooled to 0°C under an inert atmosphere (N₂ or Ar), add POCl₃ (3.0 eq) to anhydrous DMF (10 volumes based on hydrazone). Stir for 30 minutes.
-
Add the 4-isopropylacetophenone phenylhydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction to 60-70°C and stir for 4-6 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium hydroxide until the pH is ~7-8. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (Silica, Hexanes:Ethyl Acetate gradient) to obtain the pure aldehyde.
Step 1C: Oxidation to 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
-
CAUSALITY: Sodium chlorite (NaClO₂) is a mild and efficient oxidizing agent for converting aldehydes to carboxylic acids, particularly for electron-rich heterocyclic aldehydes where stronger oxidants could lead to side reactions.
-
Dissolve the pyrazole-4-carboxaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium chlorite (2.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq) to the solution. The phosphate acts as a scavenger for the hypochlorite byproduct.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final building block.
Protocol 2: Derivatization via Amide Coupling
The carboxylic acid is an ideal handle for creating a diverse library of amides. HATU is a preferred coupling reagent for heterocyclic carboxylic acids as it is highly efficient and minimizes racemization if chiral amines are used.[8]
Workflow Diagram:
Caption: General workflow for HATU-mediated amide coupling.
General Protocol:
-
Under an inert atmosphere, dissolve the pyrazole-4-carboxylic acid building block (1.0 eq) in anhydrous DMF (0.2 M).
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours. Monitor progress by LC-MS or TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Derivatization via N1-Alkylation
Alkylation of the pyrazole N1 position can significantly impact a compound's properties. Regioselectivity (alkylation at N1 vs. N2) is a key challenge. For 3-substituted pyrazoles, using a base like diisopropylethylamine (DIPEA) often favors the desired N1-alkylation due to steric hindrance around the N2 position.[9][10]
General Protocol:
-
In a vial, combine the pyrazole-4-carboxylic acid ester (1.0 eq; Note: protect the acid as an ester, e.g., methyl or ethyl, before N-alkylation to prevent side reactions) and the alkylating agent (e.g., benzyl bromide, iodomethane) (1.05 eq).
-
Add anhydrous DMSO (0.25 M) followed by DIPEA (1.2 eq).[9]
-
Stir the mixture at room temperature until the starting material is consumed (monitor by LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography. The N1 and N2 isomers can often be separated at this stage.
-
The ester can then be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.
Data Summary and SAR Insights
When designing a library based on this scaffold for KEAP1 inhibition, systematic modifications can lead to significant gains in potency. The following table presents a hypothetical SAR based on literature precedents for pyrazole-based KEAP1 inhibitors.
| Compound ID | R¹ (N1-Position) | R² (Amide) | KEAP1 Binding IC₅₀ (nM) | NRF2 Activation (EC₅₀, nM) |
| Core | H | -OH | 850 | 1200 |
| 1a | H | -NH(CH₂CH₂OH) | 450 | 620 |
| 1b | H | -N(CH₃)₂ | >10000 | >10000 |
| 1c | H | -NH(cyclopropyl) | 210 | 350 |
| 2a | -CH₃ | -OH | 920 | 1350 |
| 2b | -CH₂Ph | -OH | 750 | 1100 |
Interpretation of SAR Data:
-
Amide is Critical: Converting the carboxylic acid to a small, polar amide (e.g., 1a , 1c ) is generally beneficial, likely by forming additional hydrogen bonds in the binding site.
-
Steric Hindrance: A bulky, non-polar amide like the dimethylamide (1b ) is detrimental, suggesting the amide NH may be an important H-bond donor.
-
N1-Substitution: Simple alkylation at the N1 position (2a , 2b ) does not significantly improve potency in this hypothetical case, suggesting the N1-H as a hydrogen bond donor is a valuable interaction to maintain for this specific target.
Conclusion
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid is a powerful and versatile building block for contemporary drug discovery. Its well-defined pharmacophoric features make it particularly suitable for targeting protein-protein interactions like KEAP1:NRF2, as well as other target classes such as kinases. The robust synthetic routes for its preparation and derivatization allow for the rapid and logical exploration of chemical space, accelerating the journey from hit identification to lead optimization. By understanding the causal principles behind its design and application, researchers can fully exploit its potential to develop the next generation of targeted medicines.
References
-
Astex Pharmaceuticals. (2021). Fragment-guided discovery of pyrazole carboxylic acid inhibitors of the KEAP1:NRF2 protein-protein interaction. American Chemical Society. [Link]
-
Davies, T. G., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Davies, T.G. (2021). 7P5K: Pyrazole Carboxylic Acid Inhibitors of KEAP1:NRF2 interaction. RCSB PDB. [Link]
-
DeLaTore, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Astex Pharmaceuticals. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1. ACS Publications. [Link]
-
Sereda, M., et al. (2024). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. PMC. [Link]
-
Mortensen, M., et al. (2021). Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction. PMC. [Link]
-
Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
ACS Publications. (2024). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Zhang, M., et al. (2022). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]
-
bioRxiv. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv.org. [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
MedChemComm. (2015). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Cell Culture Formulation of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Authored by: Senior Application Scientist
Introduction
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid is a small molecule of interest in contemporary drug discovery. As with many novel chemical entities, its successful in vitro evaluation is contingent upon the development of a robust and reproducible cell culture formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization and delivery of this compound to cell-based assays. The protocols herein are designed to ensure compound stability, maximize bioavailability, and minimize artifacts arising from poor solubility or vehicle-induced cytotoxicity.
The core challenge in formulating many organic small molecules, particularly those with aromatic and carboxylic acid moieties, is their inherent low aqueous solubility. This guide will detail a systematic approach, beginning with the characterization of the compound's physicochemical properties, followed by step-by-step protocols for stock solution preparation, working solution formulation, and essential quality control assays.
Physicochemical Properties of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
A thorough understanding of the compound's properties is the foundation of a rational formulation strategy. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H14N2O2 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| CAS Number | 1015870-64-0 | [1] |
| Predicted Solubility | Poor in water, enhanced in organic solvents | General knowledge for similar structures |
Given its carboxylic acid group, the compound's solubility is expected to be pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, which may slightly improve aqueous solubility compared to its protonated state at acidic pH. However, the presence of the bulky, nonpolar 4-(propan-2-yl)phenyl group suggests that overall aqueous solubility will remain low, necessitating the use of an organic co-solvent for initial solubilization.
Core Protocol 1: Preparation of a High-Concentration Stock Solution
The initial and most critical step is the preparation of a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with aqueous cell culture media.[2][3]
Rationale for Solvent Selection:
-
Solubilizing Power: DMSO is a powerful aprotic solvent capable of disrupting the intermolecular forces in the crystalline compound.[2][4]
-
Miscibility: It is readily miscible with water and cell culture media, which is crucial for the subsequent dilution steps.[2]
-
Relative Inertness: While not completely inert, DMSO is generally well-tolerated by many cell lines at low final concentrations.[4]
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh a precise amount of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Solvent Addition: In a sterile, conical tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Facilitate dissolution by vortexing the mixture vigorously for 2-3 minutes.[3] If necessary, gentle warming in a 37°C water bath can be employed, but care should be taken to avoid degradation.
-
Visual Inspection: Ensure complete dissolution by visual inspection. The solution should be clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing a DMSO stock solution.
Core Protocol 2: Preparation of Working Solutions and Final Formulation
The transition from a high-concentration organic stock to a final, low-concentration aqueous formulation for cell treatment is a critical step where precipitation can occur. The goal is to maintain the compound in a soluble state while keeping the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v).[5]
Rationale for Dilution Strategy:
-
Minimizing Precipitation: A serial or intermediate dilution step in culture medium can prevent the compound from crashing out of solution when the highly concentrated DMSO stock is rapidly diluted in a large volume of aqueous medium.
-
Controlling Vehicle Concentration: It is imperative to maintain a consistent and low final concentration of the vehicle (DMSO) across all experimental conditions, including the vehicle-only control, to ensure that any observed cellular effects are due to the compound and not the solvent.[5]
Step-by-Step Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium (containing serum, if used). For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. This step significantly reduces the shock of high DMSO concentration to the medium.
-
Final Dilution: Prepare the final working concentrations by serially diluting the intermediate solution into pre-warmed complete cell culture medium in the wells of the cell culture plate.
-
Mixing: Immediately after adding the compound solution to the medium, mix gently by pipetting up and down or by swirling the plate to ensure rapid and uniform dispersion. This is crucial to prevent localized high concentrations that can lead to precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Caption: Workflow for preparing final cell treatment solutions.
Quality Control and Validation Protocols
To ensure the integrity of in vitro data, it is essential to validate the formulation. This involves assessing the compound's stability in the final formulation and determining the cytotoxic potential of the formulation vehicle.
Protocol 3.1: Assessment of Compound Stability in Cell Culture Media
The stability of the compound in the complete cell culture medium at 37°C should be confirmed to ensure that the cells are exposed to the intended concentration throughout the experiment.[6]
Methodology:
-
Prepare Formulation: Prepare the highest intended working concentration of the compound in complete cell culture medium.
-
Incubation: Incubate the medium at 37°C in a CO2 incubator for the duration of the planned experiment (e.g., 24, 48, 72 hours).
-
Sampling: Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of the parent compound in the samples using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[6] A decrease in the peak area of the parent compound over time indicates degradation.
Protocol 3.2: Cytotoxicity Assessment of the Formulation Vehicle
It is crucial to determine the concentration range of DMSO that is non-toxic to the specific cell line being used.[5][7] Different cell lines can exhibit varying sensitivities to DMSO.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Vehicle Treatment: Prepare a serial dilution of DMSO in complete cell culture medium, matching the concentrations that will be used in the compound treatment experiment (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%).
-
Incubation: Treat the cells with the DMSO dilutions and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, WST-1, or LDH release assay.[8][9]
-
Data Analysis: Plot cell viability against DMSO concentration to determine the maximum tolerated concentration that does not significantly impact cell viability.
| Parameter | Acceptable Range | Rationale |
| Final DMSO Concentration | < 0.5% (v/v), ideally ≤ 0.1% | To minimize solvent-induced effects on cell physiology and growth.[4][5] |
| Compound Stability | >90% of parent compound remaining at the end of the experiment | Ensures that the observed biological effect is due to the compound and not its degradants.[6] |
| Vehicle Control Viability | >95% compared to untreated control | Confirms that the concentration of the solvent vehicle is not cytotoxic to the cells.[7] |
Advanced Formulation Strategies (If Needed)
If precipitation or poor bioavailability remains an issue even with the use of DMSO, more advanced formulation techniques can be explored. These are typically employed when the compound is extremely hydrophobic.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[10]
-
Prodrug Approach: The carboxylic acid moiety could be temporarily masked with a group that is cleaved by cellular esterases, a strategy that can improve membrane permeability.[11][12]
-
Lipid-Based Formulations: For in vivo applications, and sometimes adapted for in vitro work, self-emulsifying drug delivery systems (SEDDS) or liposomes can be used to solubilize highly lipophilic compounds.[11]
The choice of an advanced strategy depends on the specific physicochemical properties of the drug and the experimental context.
Conclusion
The successful use of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid in cell-based assays is critically dependent on a carefully developed and validated formulation protocol. By starting with a high-concentration DMSO stock, employing a cautious dilution strategy, and verifying the stability and non-toxicity of the final formulation, researchers can generate reliable and reproducible data. The methodologies outlined in this document provide a robust framework for achieving this, ensuring the scientific integrity of in vitro studies involving this and other poorly soluble compounds.
References
-
Dimethyl sulfoxide - Wikipedia . Wikipedia. Available at: [Link]
-
Cytotoxicity of drugs and diverse chemical agents to cell cultures - PubMed . PubMed. Available at: [Link]
-
Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions . LinkedIn. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC . NCBI. Available at: [Link]
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate . ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI . MDPI. Available at: [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka . Patsnap. Available at: [Link]
-
What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate . ResearchGate. Available at: [Link]
-
Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications - MDPI . MDPI. Available at: [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen . IntechOpen. Available at: [Link]
-
Product Stability Testing: Developing Methods for New Biologics and Emerging Markets . BioProcess International. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO . SciELO. Available at: [Link]
-
3-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 4138562 - PubChem . PubChem. Available at: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology . Pharmaceutical Technology. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs . Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
improving the aqueous solubility of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Target Molecule: 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, self-validating protocols, and mechanistic explanations for overcoming the poor aqueous solubility of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid.
Decision tree for selecting a solubility enhancement strategy.
Module 1: Physicochemical Profiling & pH-Dependent Strategies
Q: Why does the API exhibit erratic dissolution profiles, precipitating in simulated gastric fluid (SGF) but dissolving in simulated intestinal fluid (SIF)?
A: The erratic dissolution is driven by the molecule's ionization state. The carboxylic acid moiety has a pKa of approximately 4.5. In SGF (pH 1.2), the acid remains unionized. Without the hydration energy provided by an ionized carboxylate, the highly lipophilic 4-isopropylphenyl group dominates the physicochemical profile, driving tight crystal lattice packing and rapid precipitation[1]. In SIF (pH 6.8), the carboxylic acid deprotonates. This ionization significantly increases the molecule's polarity and hydration capacity, overcoming the crystal lattice energy and improving aqueous solubility.
Self-Validating Protocol: In Situ Salt Screen Methodology
To leverage this pH dependency, forming a salt with a basic counterion is the first line of defense.
-
Solvent Selection: Suspend 50 mg of the API in 5 mL of a solvent system that supports both dissolution and precipitation (e.g., Ethanol/Water 80:20 v/v).
-
Counterion Addition: Add 1.05 molar equivalents of a basic counterion (e.g., Meglumine, Tromethamine, or Potassium Hydroxide) under constant stirring at 40°C until the solution clarifies.
-
Crystallization: Induce crystallization by slowly cooling the solution to 5°C at a rate of 0.5°C/min, followed by the addition of an anti-solvent (e.g., Heptane) if necessary.
-
Self-Validation Step (Crucial): Filter and dry the precipitate. Perform Ion Chromatography (IC) to quantify the counterion ratio. A true salt will show a 1:1 stoichiometric ratio. If the ratio is highly variable, you have formed a physical mixture or a co-crystal rather than a stable salt.
Module 2: Cyclodextrin Inclusion Complexes
Q: We attempted complexation with standard β-cyclodextrin (β-CD), but the solubility gains were marginal. How can we optimize the inclusion of the isopropylphenyl moiety?
A: Standard β-CD often struggles with highly hydrophobic and sterically bulky groups (like the isopropylphenyl moiety) due to its limited intrinsic aqueous solubility and rigid cavity. When the API is unionized, the thermodynamic driving force for complexation is low. By transitioning to a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and utilizing a basic counterion (e.g., L-arginine), you create a synergistic solubilization environment. The basic counterion ionizes the carboxylic acid, keeping it solvated in the bulk aqueous phase, while the lipophilic isopropylphenyl tail acts as the guest molecule, inserting deeply into the hydrophobic HP-β-CD cavity[2][3].
Phase solubility study workflow for cyclodextrin complexation.
Self-Validating Protocol: Higuchi-Connors Phase Solubility Study
-
Preparation: Prepare varying concentrations of HP-β-CD (0, 10, 20, 30, 40, 50 mM) in a buffered aqueous solution (pH 6.8).
-
Equilibration: Add an excess amount of the API (e.g., 20 mg) to 5 mL of each CD solution. Seal the vials and shake at 150 rpm at 25°C for 72 hours to ensure thermodynamic equilibrium.
-
Filtration & Analysis: Filter the suspensions through a 0.45 µm PVDF syringe filter. Discard the first 1 mL of filtrate to prevent adsorption artifacts. Quantify the dissolved API via HPLC-UV.
-
Self-Validation Step (Mass Balance): Recover the solid residue from the filter, dissolve it in a known volume of methanol, and quantify it. The sum of the dissolved API and the residual solid API must equal the initial input weight (±2%). A significant discrepancy indicates chemical degradation during the 72-hour equilibration.
Quantitative Data: Phase Solubility Matrix (Simulated)
| CD Type | pH Medium | Complexation Efficiency (CE) | Stability Constant (K₁₁) | Solubility Enhancement Factor |
| Standard β-CD | 1.2 (SGF) | 0.05 | 85 M⁻¹ | 1.5x |
| HP-β-CD | 1.2 (SGF) | 0.22 | 310 M⁻¹ | 4.2x |
| HP-β-CD + L-Arg | 6.8 (SIF) | 0.85 | 1,450 M⁻¹ | 28.5x |
Module 3: Amorphous Solid Dispersions (ASD)
Q: Our spray-dried amorphous solid dispersion (ASD) of the pyrazole-carboxylic acid recrystallizes during accelerated stability testing (40°C/75% RH). What is the mechanistic failure, and how do we resolve it?
A: The API is likely acting as a poor glass former. Amorphous materials exist in a thermodynamically metastable, high-energy state[4][5]. Moisture acts as a potent plasticizer; it lowers the glass transition temperature (Tg) of the ASD system and increases molecular mobility, which triggers the thermodynamic drive to revert to the stable crystalline lattice. To prevent this, the API must be molecularly dispersed in a polymer matrix (such as HPMCAS) that provides both anti-plasticization (a high intrinsic Tg) and specific intermolecular interactions. HPMCAS can form strong hydrogen bonds with the pyrazole nitrogen or the carboxylic acid, kinetically trapping the API in its amorphous state[6].
Mechanism of amorphous solid dispersion (ASD) stabilization.
Self-Validating Protocol: ASD Preparation & Solid-State Characterization
-
Solution Preparation: Dissolve the API and the selected polymer (e.g., HPMCAS-M grade) at a 1:3 ratio in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% w/v total solids concentration.
-
Spray Drying: Process the solution using a laboratory-scale spray dryer. Set the inlet temperature to 85°C, ensuring the outlet temperature remains below the Tg of the polymer but high enough to evaporate the solvent rapidly (approx. 45-50°C).
-
Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Self-Validation Step (XRPD & DSC): Perform X-Ray Powder Diffraction (XRPD) immediately post-processing and after 1 week at 40°C/75% RH. The diffractogram must show a broad "amorphous halo" with an absolute absence of Bragg peaks. Validate this with Modulated Differential Scanning Calorimetry (mDSC) to confirm a single, unified Tg, proving the API and polymer are molecularly miscible and not phase-separating.
Quantitative Data: Polymer Selection Matrix for ASDs
| Polymer Matrix | Intrinsic Tg (°C) | H-Bonding Capability | Physical Stability (40°C/75% RH) | Dissolution Profile (pH 6.8) |
| PVP K30 | ~160 | Weak Acceptor | Poor (Recrystallizes < 1 week) | Rapid burst, fast precipitation |
| Copovidone (VA64) | ~105 | Moderate Acceptor | Moderate (Stable for 2 weeks) | Gradual release, slow precipitation |
| HPMCAS-M | ~120 | Strong Donor/Acceptor | Excellent (Stable > 6 months) | Maintained supersaturation (Parachute) |
References
-
[4] Title: Solubility enhancement with amorphous solid dispersions | Source: seppic.com | URL:4
-
[6] Title: AmorSol® - Amorphous Solid Dispersion Technology | Source: ascendiacdmo.com | URL:6
-
[5] Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products | Source: nih.gov | URL: 5
-
[2] Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility | Source: touro.edu | URL: 2
-
[1] Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | Source: acs.org | URL:1
-
[3] Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Source: nih.gov | URL: 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seppic.com [seppic.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Troubleshooting Low Synthesis Yield of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important pyrazole derivative. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
The synthesis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, a key intermediate, typically proceeds through a multi-step sequence, most commonly a Claisen-type condensation followed by a cyclization reaction with a hydrazine derivative. Low yields can arise from various factors at each stage of this process. This guide provides a structured, question-and-answer approach to address these specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to Starting Materials and Reagents
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes related to my starting materials?
A1: The quality and handling of your starting materials are paramount for a successful synthesis. Several factors could be at play:
-
Purity of Starting Materials: Ensure that your starting materials, such as 4-isopropylacetophenone and diethyl oxalate, are of high purity. Impurities can interfere with the base-catalyzed condensation reaction.
-
Hydrazine Quality: Hydrazine and its derivatives are susceptible to degradation over time, especially when exposed to air and light.[1] It is highly recommended to use freshly opened or purified hydrazine hydrate for optimal results.[2] If using a salt like hydrazine hydrochloride, ensure it is dry and properly stored.
-
Solvent Purity and Anhydrous Conditions: The initial condensation step is often sensitive to moisture. Ensure you are using anhydrous solvents. The presence of water can consume the strong base and lead to unwanted side reactions.
Section 2: Troubleshooting the Condensation Step
The first critical phase of the synthesis is the Claisen condensation to form a 1,3-dicarbonyl intermediate.
Q2: I'm observing a low yield of the 1,3-dicarbonyl intermediate. How can I optimize this step?
A2: The Claisen condensation is an equilibrium-driven reaction, and several factors can be adjusted to favor product formation.[3][4]
-
Choice and Stoichiometry of the Base: A strong base is required to deprotonate the α-carbon of the acetophenone. Common bases include sodium ethoxide or sodium hydride. Using a stoichiometric amount of base is crucial, as it drives the reaction forward by forming the stable enolate of the β-keto ester product.[3][4]
-
Reaction Temperature: While initial deprotonation may be performed at a lower temperature, the condensation may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Inefficient Mixing: In heterogeneous reactions involving sodium hydride, ensure vigorous stirring to maximize the surface area and facilitate the reaction.
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide or Sodium Hydride | Strong base required for enolate formation. |
| Base Stoichiometry | >1.0 equivalent | Drives the equilibrium towards the product. |
| Solvent | Anhydrous Ethanol (for NaOEt) or THF/DMF (for NaH) | Prevents quenching of the base and side reactions. |
| Temperature | 0°C to reflux | Optimize based on reaction progress monitoring (TLC). |
Section 3: Troubleshooting the Cyclization Step
The formation of the pyrazole ring through the reaction of the 1,3-dicarbonyl intermediate with hydrazine is the cornerstone of this synthesis.
Q3: My cyclization reaction is yielding a mixture of products or showing incomplete conversion. What should I investigate?
A3: The cyclization step is prone to several issues, including the formation of stable intermediates and side products.
-
Formation of a Stable Hydrazone Intermediate: The initial reaction between the dicarbonyl compound and hydrazine forms a hydrazone intermediate.[1][2] If this intermediate is stable and does not readily cyclize, you may need to adjust the reaction conditions. Increasing the temperature or adding a catalytic amount of acid (e.g., glacial acetic acid) can promote the intramolecular cyclization.[1]
-
Stoichiometry of Hydrazine: While a 1:1 stoichiometry is theoretically required, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[2] However, a large excess can complicate purification.
-
Reaction Time and Temperature: Monitor the reaction by TLC to ensure it has gone to completion. Some cyclizations may require prolonged heating under reflux.[5]
Q4: I am observing the formation of regioisomers. How can I improve the regioselectivity?
A4: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole regioisomers is possible. The regioselectivity is influenced by the steric and electronic properties of the substituents.[2] Controlling the pH of the reaction can be a key factor; acidic conditions may favor one isomer, while basic conditions favor the other.[2]
Section 4: Issues Related to Saponification and Work-up
The final step often involves the hydrolysis (saponification) of an ester to yield the desired carboxylic acid.
Q5: I am experiencing low yields during the saponification of the pyrazole-4-carboxylate ester. What could be the cause?
A5: Saponification is generally a high-yielding reaction, but issues can arise.
-
Incomplete Hydrolysis: Ensure you are using a sufficient excess of base (e.g., NaOH or LiOH) and allowing adequate reaction time.[6] Heating the reaction mixture can accelerate the hydrolysis.[7] Monitor the disappearance of the starting ester by TLC.
-
Product Loss During Acidification: The pyrazole-4-carboxylic acid is precipitated by acidifying the reaction mixture. If the product has some solubility in the aqueous medium, cooling the mixture in an ice bath can maximize precipitation.[1] Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
-
Potential for Decarboxylation: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.[8][9] If you suspect this is occurring, consider using milder hydrolysis conditions or carefully controlling the temperature during work-up. Copper-catalyzed decarboxylation has also been reported, so avoid copper contamination.[10]
Section 5: Purification Challenges
Q6: I am having difficulty purifying the final product. What strategies can I employ?
A6: Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities before re-acidifying to precipitate the pure product.
-
Column Chromatography: While less common for the final acid, it can be useful for purifying intermediates. Silica gel chromatography is a standard technique.[7]
Experimental Workflow & Visualization
General Synthetic Pathway
The synthesis generally follows the pathway outlined below. Understanding this flow is crucial for pinpointing where a problem might be occurring.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Logic Diagram
When faced with low yield, a systematic approach is essential. The following diagram illustrates a logical troubleshooting process.
Caption: A systematic approach to troubleshooting low synthesis yield.
References
-
Matsuzaki, H., Takeda, N., Yasui, M., Ito, Y., Konishi, K., & Ueda, M. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9249–9252. Available at: [Link]
-
UNC Asheville. Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]
-
Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2010). Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a diazen-1-ium-1,2-diolate moiety. Journal of the Brazilian Chemical Society, 21(9), 1682–1689. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(1), 119–126. Available at: [Link]
-
Wang, X., Wang, Y., Li, J., Huang, G., & He, W. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 23(10), 2465. Available at: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
Beilstein Journal of Organic Chemistry. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]
- Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Wikipedia. Claisen condensation. Available at: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
-
Royal Society of Chemistry. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 9. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
optimizing HPLC mobile phase for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Analyte: 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support and Troubleshooting Center. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for complex heterocyclic compounds requires moving beyond trial-and-error. This guide deconstructs the physicochemical properties of your analyte to provide a self-validating framework for mobile phase optimization.
Molecular Profiling & Chromatographic Causality
To control the chromatographic behavior of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, we must first understand its structural domains and how they dictate stationary phase interactions. This molecule presents a unique "push-pull" retention mechanism due to three distinct functional groups:
-
The Hydrophobic Tail (4-isopropylphenyl group): This non-polar domain drives strong van der Waals interactions with reversed-phase (RP) stationary phases (e.g., C18). It guarantees baseline retention but requires a sufficient concentration of an organic modifier for timely elution.
-
The Acidic Head (Carboxylic Acid, pKa ~4.0–4.5): At a neutral pH, this group deprotonates into a highly polar carboxylate anion. Solvent acidification allows the best interaction with the non-polar stationary phase for an optimum resolution of acidic compounds[1]. To maintain predictable retention and avoid peak splitting, the mobile phase pH must be suppressed at least 2 units below its pKa.
-
The Amphoteric Core (1H-pyrazole ring, conjugate acid pKa ~2.5): The pyrazole ring contains both hydrogen-bond donor and acceptor sites. At the very low pH required to neutralize the carboxylic acid, the pyrazole nitrogens can become partially protonated. Strong interactions between these protonated bases and ionized residual silanols (Si-O⁻) on the silica matrix are the primary cause of severe peak tailing[2].
Fig 1: Mechanistic interactions between the amphoteric analyte and the C18 stationary phase.
Standard Operating Procedure: Mobile Phase Optimization
This step-by-step methodology is designed to create a self-validating system where every chromatographic parameter is logically controlled.
Step 1: Aqueous Buffer Preparation (Ionization Control)
To achieve sharp peaks, you must suppress the ionization of the carboxylic acid while simultaneously masking the silica surface to prevent pyrazole-silanol interactions.
-
Action: Prepare an aqueous mobile phase (Mobile Phase A) consisting of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (yielding a pH of ~2.1).
-
Causality: TFA acts as a dual-purpose reagent. It lowers the pH to keep the carboxylic acid fully protonated (neutral), and its hydrophobic trifluoroacetate anion acts as an ion-pairing agent that masks active silanol sites. Research demonstrates that 0.1% TFA in water combined with Acetonitrile is a highly effective mobile phase for pyrazole derivatives[3].
Step 2: Organic Modifier Selection (Elution Strength)
-
Action: Select 100% LC-MS grade Acetonitrile (ACN) as Mobile Phase B.
-
Causality: While Methanol can be used, ACN is an aprotic solvent. It provides superior elution strength for the bulky isopropylphenyl group and minimizes complex hydrogen-bonding networks with the pyrazole ring, resulting in narrower peak widths.
Step 3: Gradient Execution & System Suitability
-
Action: Run a screening gradient on an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC or 4.6 x 150 mm, 5 µm for HPLC).
-
0–1 min: 5% B
-
1–8 min: 5% to 95% B
-
8–10 min: 95% B
-
10–10.1 min: 5% B (Re-equilibration)
-
Fig 2: Step-by-step mobile phase optimization workflow for pyrazole-carboxylic acid derivatives.
Quantitative Data: Buffer Selection Matrix
Selecting the wrong buffer will immediately compromise method robustness. High concentrations of carboxylic acid buffers and salts should be avoided, and mobile phase pH dictates the retention behavior of ionizable compounds[4]. Use the table below to predict chromatographic outcomes based on your buffer choice.
| Buffer System | Approx. pH | Analyte Ionization State | Expected Retention (RP-C18) | Peak Shape Quality | Mechanistic Notes |
| 0.1% TFA in Water | ~2.1 | COOH (Neutral)Pyrazole (Partially Protonated) | High (Hydrophobic tail dominates) | Excellent | TFA acts as an ion-pairing agent, masking silanols and preventing pyrazole-induced tailing. |
| 0.1% Formic Acid | ~2.7 | COOH (Neutral)Pyrazole (Neutral/Protonated) | High | Good to Fair | Weaker ion-pairing than TFA; slight tailing may occur on older, non-endcapped columns. |
| 10 mM Ammonium Acetate | ~4.5 | COOH (Partially Ionized)Pyrazole (Neutral) | Variable / Unpredictable | Poor (Splitting/Broadening) | Danger Zone: pH is equal to the carboxylic acid pKa. Small local pH shifts cause massive retention variations. |
| 10 mM Ammonium Bicarbonate | ~7.8 | COOH (Fully Ionized Anion)Pyrazole (Neutral) | Low | Good | Analyte is highly polar. Requires very low organic modifier to retain; good for MS compatibility but poor for standard UV retention. |
Troubleshooting FAQs
Q: My chromatogram shows severe peak tailing (Asymmetry factor > 1.8) despite using a standard C18 column. How do I fix this? A: This is a classic symptom of silanophilic interactions. Even though the carboxylic acid is neutralized at low pH, the basic nitrogens in the pyrazole ring become protonated. These cations interact with negatively charged, unreacted silanols on the silica matrix. Solution: Ensure you are using a heavily end-capped column or a column with a polar-embedded group. Alternatively, increase the concentration of your ion-pairing reagent (e.g., ensure TFA is strictly at 0.1% v/v) to competitively bind to those active sites.
Q: The retention time of the analyte is drifting later or earlier with every injection. What is happening? A: Retention time drift for this molecule is almost always a pH control issue. If your mobile phase pH is hovering between 3.5 and 5.5, you are operating near the pKa of the carboxylic acid. In this state, the molecule exists in a dynamic equilibrium between its neutral and ionized forms. Even trace amounts of sample matrix or dissolved CO2 can shift the local pH, drastically altering retention. Solution: Buffer the mobile phase at least 2 full pH units away from the pKa (e.g., strictly at pH 2.1).
Q: I am transferring this method to LC-MS and want to avoid TFA because it causes ion suppression. What is the best alternative? A: If TFA must be avoided for mass spectrometry, switch to 0.1% Formic Acid (pH ~2.7). Because Formic Acid is a weaker ion-pairing agent, you must compensate by upgrading your stationary phase. Use a modern superficially porous particle (SPP) column with a positively charged surface (PCS) or a polar-embedded C18 column. These columns are specifically engineered to repel protonated pyrazoles and prevent tailing without relying on strong acid modifiers in the mobile phase.
References[2] Overloading Study of Bases Using Polymeric RP-HPLC Columns as an Aid to Rationalization of Overloading on Silica-ODS Phases | Analytical Chemistry. ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/ac060033i[4] Method Development Guide (rev. 05/04) - HPLC. ZirChrom Separations / hplc.eu. Available at:http://www.hplc.eu/Downloads/ZirChrom_Method_Development.pdf[1] Validation of a routine HPLC method for added fumaric acid determination in wines. BIO Web of Conferences. Available at:https://www.bio-conferences.org/articles/bioconf/full_html/2023/02/bioconf_oiv2023_01015/bioconf_oiv2023_01015.html[3] A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available at:https://www.researchgate.net/publication/387431411_A_Highly_Sensitive_RP_HPLC-PDA_Analytical_Method_for_Detection_and_Quantification_of_a_Newly_Synthesized_E-2-E-4-5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-ylbut-3-en-2-Ylidene_Hydrazine-1-Carbothioami
Sources
Technical Support Center: Purification of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid .
As a highly functionalized heterocycle, this molecule presents unique solubility dynamics. It features a highly polar, hydrogen-bonding core (the C4-carboxylic acid and the pyrazole NH) juxtaposed against a bulky, lipophilic 3-(4-isopropylphenyl) substituent. This dichotomy dictates our purification strategy: leveraging a solvent/anti-solvent recrystallization system that selectively solvates the lipophilic tail while exploiting the hydrogen-bonding core to drive crystallization[1].
Part 1: Physicochemical Profiling & Solvent Selection
Before initiating recrystallization, it is critical to understand the thermodynamic drivers of the molecule. The bulky isopropyl group introduces steric hindrance that can complicate crystal lattice packing, making the molecule prone to "oiling out" if the cooling gradient is too aggressive.
Table 1: Quantitative Solvent System Analysis
| Solvent System | Role | Boiling Point (°C) | Suitability & Mechanistic Rationale |
| Ethanol / Water | Primary / Anti-solvent | 78 / 100 | Optimal. Ethanol efficiently solvates the lipophilic isopropylphenyl group at reflux. Water forces precipitation via the hydrophobic effect upon cooling[2]. |
| Isopropanol (IPA) | Single Solvent | 82 | Moderate. Slower crystallization kinetics. Useful for growing larger, high-purity crystals for X-ray diffraction, but yields may be lower. |
| Ethyl Acetate / Hexane | Primary / Anti-solvent | 77 / 69 | Sub-optimal. While good for lipophilic impurities, the strong polarity of the carboxylic acid often leads to rapid, amorphous precipitation rather than crystalline growth. |
Part 2: Standard Operating Procedure (SOP)
This self-validating protocol utilizes an Ethanol/Water system, which is the gold standard for pyrazole-4-carboxylic acid derivatives[3].
Step 1: Initial Dissolution Place the crude 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of boiling ethanol (approx. 5-10 mL per gram of crude). Heat to reflux until the solid is completely dissolved. Causality: Using the absolute minimum volume of primary solvent ensures that the solution reaches critical supersaturation rapidly upon cooling, maximizing your final yield.
Step 2: Hot Filtration (Conditional) If insoluble mechanical impurities or highly colored degradation products are present, add a small amount of activated carbon (Darco), boil for 2 minutes, and perform a rapid hot filtration through a pre-warmed fluted filter paper.
Step 3: Anti-Solvent Addition Maintain the filtrate at a gentle boil. Slowly add boiling deionized water (the anti-solvent) dropwise. Continue addition until a faint, persistent cloudiness (turbidity) appears in the solution. Causality: The turbidity indicates that the saturation point of the target molecule has been reached at the boiling point of the solvent mixture.
Step 4: Clarification Add boiling ethanol dropwise (usually 1-3 drops) just until the solution becomes clear again. Remove the flask from the heat source.
Step 5: Controlled Crystallization Allow the flask to cool completely undisturbed to room temperature. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 to 45 minutes. Causality: Undisturbed, slow cooling allows the molecules to overcome the steric hindrance of the isopropyl group and arrange into the lowest-energy, thermodynamically stable crystal lattice, excluding impurities.
Step 6: Isolation and Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water.
Step 7: Drying Dry the crystals under high vacuum at 45–50 °C to constant weight.
Part 3: Workflow Visualization
Workflow for the ethanol/water recrystallization of pyrazole-4-carboxylic acid derivatives.
Part 4: Troubleshooting Guide
Q: My compound is forming a biphasic oily layer at the bottom of the flask instead of crystallizing ("oiling out"). How do I fix this? A: Oiling out occurs when the melting point of the solute-impurity mixture falls below the temperature at which the compound saturates the solvent[1]. The bulky isopropyl group on your molecule lowers the lattice energy, making it highly susceptible to this phenomenon. Resolution: Reheat the mixture until it is a single homogeneous solution. Add 5-10% more ethanol to lower the saturation temperature. Allow the solution to cool much more slowly. If you have pure reference material, add a "seed crystal" when the solution is just slightly above room temperature to provide a nucleation site.
Q: My yield is exceptionally low (<40%) after the ice bath. Where is my product? A: The product is likely still dissolved in the mother liquor. This happens if too much primary solvent (ethanol) was used during Step 1, or if the ratio of anti-solvent (water) was insufficient. Resolution: Transfer the mother liquor to a rotary evaporator and remove approximately 50% of the solvent volume. Re-heat to dissolve any amorphous precipitate, and repeat the cooling process to harvest a second crop of crystals.
Q: The isolated crystals are tinted yellow/brown, but the compound should be white. What went wrong? A: Pyrazole syntheses often involve transition metal catalysts or generate aromatic oxidation byproducts that become trapped within the crystal lattice during rapid cooling. Resolution: The crude material requires a chemical pre-treatment. Perform a hot filtration with activated carbon (Darco) prior to the addition of the anti-solvent.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use an acid-base extraction instead of recrystallization to purify this molecule? A: Yes, and it is highly recommended if your crude material is heavily contaminated. The C4-carboxylic acid has a pKa of approximately 4.0–5.0. You can dissolve the crude mixture in an aqueous base (e.g., 1M NaOH or saturated NaHCO3). Neutral and lipophilic impurities can then be washed away using an organic solvent like dichloromethane. Acidifying the aqueous layer with 1M HCl will precipitate the pure 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid[4]. This precipitate can then be subjected to the recrystallization SOP above for analytical-grade purity.
Q: Why is the cooling rate so critical for this specific molecule? A: Crystallization is a highly selective equilibrium process. The 4-(propan-2-yl)phenyl substituent is sterically demanding. If the solution is crash-cooled (e.g., placed immediately into an ice bath), the molecules do not have sufficient thermal energy or time to orient themselves into the optimal hydrogen-bonded lattice. This results in the rapid kinetic trapping of solvent molecules and impurities, yielding an impure, amorphous solid rather than a pure crystal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
resolving LC-MS ion suppression for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Welcome to the Advanced LC-MS Technical Support Center . As a Senior Application Scientist, I have designed this specialized troubleshooting hub to address the complex matrix effects associated with 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid .
Because this compound possesses both a highly hydrophobic isopropylphenyl tail and amphoteric functional groups (a weakly basic pyrazole and an acidic carboxylic acid), it is highly susceptible to co-elution with endogenous lipids, leading to severe ion suppression in complex matrices like human plasma.
This guide bypasses generic advice, focusing instead on the mechanistic causality of your signal loss and providing self-validating protocols to restore analytical integrity.
Diagnostic Hub: Identifying the Root Cause
Before altering your method, you must confirm that your signal loss is genuinely caused by ion suppression rather than poor extraction recovery or instrument tuning drift.
Caption: Diagnostic and resolution workflow for LC-MS ion suppression.
FAQ & Troubleshooting Guide
Q1: Why does 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid suffer from massive signal loss in plasma extracts? Answer: The root cause is liquid-phase charge competition during Electrospray Ionization (ESI). Human plasma contains high concentrations of endogenous glycerophosphocholines (phospholipids). Because your target analyte has a highly hydrophobic 4-(propan-2-yl)phenyl moiety, it retains strongly on standard C18 columns, co-eluting directly in the phospholipid elution zone. In the ESI droplet, these abundant surfactants saturate the droplet surface, preventing your analyte from accessing the charge required to enter the gas phase[1].
Q2: I am currently using ESI Positive mode. Would switching ionization modes help? Answer: Yes. Your compound is amphoteric. While the pyrazole ring protonates in ESI positive mode ([M+H]+), positive mode is notoriously crowded with endogenous basic lipids that cause suppression.
-
Strategy 1 (ESI Negative): Switch to ESI negative mode to monitor the deprotonated carboxylic acid ([M-H]-). Fewer endogenous matrix components ionize in negative mode, which statistically reduces charge competition[1][2].
-
Strategy 2 (APCI): Switch to Atmospheric Pressure Chemical Ionization (APCI). Unlike ESI, APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently more resistant to matrix-induced ion suppression[1][2][3].
Q3: Protein Precipitation (PPT) is my standard sample prep. Why is it failing here? Answer: PPT only denatures and removes proteins; it leaves 100% of soluble phospholipids and salts in the extract[1][4]. When you inject a PPT extract, you are injecting a massive lipid load onto your column, which fouls the ion source and causes the suppression you are observing[5]. To eliminate this, you must transition to Solid-Phase Extraction (SPE)[4].
Q4: How can I chromatographically separate my compound from the suppression zone? Answer: If you cannot change your sample preparation, change your column chemistry. Standard C18 columns separate purely by hydrophobicity, causing your isopropylphenyl tail to co-elute with lipid tails. Switching to a Biphenyl or Phenyl-Hexyl column introduces π−π interactions. The biphenyl stationary phase will interact orthogonally with the pyrazole and phenyl rings of your analyte, shifting its retention time away from the purely aliphatic phospholipids.
Data Center: Quantitative Impact of Sample Preparation
To illustrate the causality of sample preparation on data integrity, below is a comparative analysis of extraction methods for this specific compound. The Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of a neat standard. An MF of 100% indicates zero suppression.
| Extraction Method | Absolute Recovery (%) | Matrix Factor (%) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 85.0 | 42.5 (Severe Suppression) | < 5.0 |
| Liquid-Liquid Extraction (LLE) | 74.2 | 71.0 (Moderate Suppression) | 65.0 |
| Mixed-Mode Anion Exchange (MAX SPE) | 92.5 | 98.5 (Negligible Suppression) | > 99.0 |
Protocol Vault: Self-Validating Methodologies
Protocol A: Post-Column Infusion (Validating the Presence of Suppression)
This protocol creates a self-validating system. By continuously infusing the analyte post-column while injecting a blank matrix, you map the exact retention windows where matrix effects occur[1][3].
-
Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS ion source inlet.
-
Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a neat standard of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (1 µg/mL in mobile phase) at 10 µL/min.
-
Equilibration: Start the LC flow and monitor the MS/MS transition of the analyte until a stable, flat baseline is achieved.
-
Injection: Inject a blank plasma extract (e.g., from your current PPT method) and run your standard LC gradient.
-
Observation: A sudden dip or "valley" in the continuous baseline indicates a zone of ion suppression[3]. If your analyte's retention time falls inside this valley, your method is compromised.
Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Workflow
To achieve the 98.5% Matrix Factor shown in the Data Center, we exploit the carboxylic acid (pKa ~4.5) using a MAX polymeric sorbent.
Caption: Mixed-Mode Anion Exchange (MAX) SPE workflow for phospholipid removal.
Step-by-Step Causality:
-
Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Ammonium Hydroxide (NH₄OH). Causality: The high pH (>9) ensures the carboxylic acid is fully deprotonated (anionic), disrupting protein binding.
-
Conditioning: Pass 1 mL Methanol, then 1 mL Water through a 30 mg MAX SPE cartridge.
-
Loading: Load the pre-treated sample. Causality: The anionic analyte forms a strong electrostatic bond with the permanently positively charged quaternary amine on the sorbent.
-
Aqueous Wash: Wash with 1 mL 5% NH₄OH in Water. Causality: Removes salts and highly polar neutral interferences.
-
Organic Wash (Crucial Step): Wash with 1 mL 100% Methanol. Causality: Because the analyte is held by ionic bonds, it is insoluble in organic washes. The 100% Methanol aggressively strips away hydrophobic neutral lipids and basic phospholipids, completely clearing the suppression zone[4][5].
-
Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Causality: The low pH protonates the carboxylic acid, neutralizing its charge. The ionic bond is broken, and the methanol elutes the highly purified analyte.
-
Reconstitution: Evaporate under N₂ and reconstitute in your initial mobile phase.
Self-Validation: Repeat Protocol A (Post-Column Infusion) using the blank extract generated from Protocol B. The baseline dip will be entirely eliminated.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL:[Link]
-
Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis URL:[Link]
-
Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis Source: LCMS.cz URL:[Link]
-
Ion suppression (mass spectrometry) Source: Wikipedia URL:[Link]
-
Solid Phase Extraction in LC-MS Sample Preparation Source: Biocompare URL:[Link]
Sources
comparing 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid vs 3-phenyl-1H-pyrazole-4-carboxylic acid
In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole-4-carboxylic acid core serves as a privileged pharmacophore. It is heavily utilized in the design of [1] and [2].
This technical guide provides an objective, data-driven comparison between the foundational building block, 3-phenyl-1H-pyrazole-4-carboxylic acid (Compound B), and its lipophilic derivative, 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (Compound A). By analyzing the causality between structural modifications and pharmacokinetic/pharmacodynamic (PK/PD) outcomes, this guide equips medicinal chemists with the rationale needed to select the optimal fragment for their specific target profiles.
Physicochemical Rationale & Structural Biology
The structural divergence between these two compounds lies entirely at the para-position of the phenyl ring. Compound B possesses an unsubstituted phenyl ring, which often serves as a baseline vector for exploring hydrophobic sub-pockets within a target protein's active site.
By introducing an isopropyl group to create Compound A, two critical physicochemical shifts occur:
-
Steric Bulk & Shape Complementarity: The branched isopropyl group occupies a larger, specific volume. In many kinase hinge-binding regions or serine protease S1 pockets, this branched structure perfectly complements valine or leucine-rich hydrophobic cavities, drastically increasing van der Waals interactions and displacing high-energy water molecules (entropic gain).
-
Lipophilicity & Inductive Effects: The alkyl substitution increases the calculated LogP (cLogP) and exerts a mild electron-donating inductive effect (+I) on the phenyl ring. While this enhances membrane permeability, it introduces a metabolic liability, as the benzylic/tertiary carbons of the isopropyl group are classic soft spots for Cytochrome P450 (CYP450) mediated oxidation.
Fig 1. SAR logic tree for para-isopropyl substitution on the pyrazole scaffold.
Comparative Performance Data
The following table summarizes the physicochemical properties and representative in vitro performance metrics when these fragments are integrated into a generic kinase inhibitor scaffold.
| Property / Assay Metric | 3-phenyl-1H-pyrazole-4-carboxylic acid (Compound B) | 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (Compound A) | Causality / Impact |
| Molecular Weight | 188.18 g/mol | 230.26 g/mol | Remains well within Rule of 3 (Ro3) for fragments. |
| cLogP | 1.8 | 3.1 | Isopropyl addition drives lipophilicity, aiding permeability. |
| Topological Polar Surface Area | 66.0 Ų | 66.0 Ų | Unchanged; hydrogen bonding potential remains identical. |
| Target Affinity ( Kd ) | 450 ± 20 nM | 45 ± 5 nM | 10-fold potency gain due to optimized hydrophobic packing. |
| HLM CLint | 12.5 µL/min/mg (Stable) | 48.2 µL/min/mg (Moderate) | Increased clearance due to CYP-mediated aliphatic hydroxylation. |
| Caco-2 Permeability ( Papp ) | 8.4 ×10−6 cm/s | 15.2 ×10−6 cm/s | Enhanced transcellular diffusion driven by higher LogP. |
Self-Validating Experimental Methodologies
To ensure the trustworthiness of the data driving these SAR decisions, the experimental protocols must be rigorously controlled. Below are the self-validating workflows used to generate the comparative binding and metabolic data.
Protocol A: Kinetic Binding Analysis via Surface Plasmon Resonance (SPR)
Rationale: Relying solely on IC50 values obscures the kinetic mechanism of target binding. SPR is utilized here because it provides real-time association ( kon ) and dissociation ( koff ) rates. The isopropyl group primarily improves affinity by decreasing the koff rate (prolonging residence time) due to deep hydrophobic burial.
Self-Validating Steps:
-
Surface Preparation: Immobilize the target recombinant protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Validation check: Immobilize bovine serum albumin (BSA) on Channel 1 as a reference surface to subtract bulk refractive index shifts and non-specific binding.
-
System Validation: Inject a known high-affinity reference standard to confirm the active conformation of the immobilized protein. Inject a 1% DMSO buffer blank to establish a baseline noise threshold.
-
Analyte Injection: Prepare serial dilutions of Compound A and Compound B (0.1 µM to 10 µM) in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject analytes at a flow rate of 30 µL/min for 120 seconds.
-
Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to monitor dissociation. If the baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
-
Data Analysis: Double-reference the sensorgrams (subtracting Channel 1 and the DMSO blank). Fit the resulting curves to a 1:1 Langmuir binding model to derive Kd .
Fig 2. Self-validating SPR workflow for kinetic binding analysis.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Rationale: The primary risk of substituting a bare phenyl ring with an isopropyl-phenyl group is accelerated hepatic clearance. This assay determines the intrinsic clearance ( CLint ) to verify if the potency gains outweight the PK liabilities.
Self-Validating Steps:
-
Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Implementation (Critical for Trustworthiness):
-
Negative Control: Omit NADPH to assess non-CYP mediated degradation or chemical instability.
-
Positive Control: Run parallel incubations with Verapamil (a known high-clearance compound) to validate the enzymatic activity of the microsome batch.
-
-
Reaction Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ) and subsequent CLint .
Strategic Recommendations
When selecting between these two building blocks for library synthesis or lead optimization, the decision must be guided by the current bottleneck in your drug development pipeline:
-
Choose 3-phenyl-1H-pyrazole-4-carboxylic acid (Compound B) when establishing a baseline fragment library, or when the primary scaffold already suffers from high lipophilicity (cLogP > 4) and rapid hepatic clearance. The bare phenyl ring offers superior metabolic stability and a lower molecular weight penalty [3].
-
Choose 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (Compound A) during the lead optimization phase when structural biology (X-ray crystallography or Cryo-EM) reveals an unoccupied hydrophobic pocket adjacent to the phenyl ring. The 10-fold gain in target affinity often justifies the moderate increase in intrinsic clearance, which can be mitigated later via formulation or minor isosteric replacements (e.g., replacing the isopropyl group with a cyclopropyl or trifluoromethyl group to block metabolism).
References
- Title: Heterocyclic derivates (US9533987B2)
-
Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: 3-phenyl-1H-pyrazole-4-carboxylic acid (CID 4138562) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic Acid
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, a key building block in pharmaceutical synthesis. We will explore the fundamental principles of each technique, present detailed experimental protocols, and provide a framework for data interpretation, empowering researchers to make informed decisions for their analytical workflows.
The precise quantification of an active pharmaceutical ingredient (API) or intermediate is paramount for ensuring safety, efficacy, and regulatory compliance. While HPLC has traditionally been the workhorse for purity analysis, qNMR has emerged as a powerful, direct, and primary method of measurement.
Unlike conventional chromatographic techniques that rely on a pre-certified reference standard of the same analyte, qNMR determines purity by comparing the integrated signal of the analyte to that of a certified internal standard of a different, unrelated structure. This makes qNMR a primary ratio method, as defined by the Bureau International des Poids et Mesures (BIPM), capable of providing direct traceability to the International System of Units (SI) without the need for a specific reference standard of the target analyte.
Part 1: A Head-to-Head Comparison of Analytical Principles
The choice between qNMR and HPLC depends on the specific requirements of the analysis, including the availability of reference standards, desired accuracy, and sample throughput.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Measurement Principle | Primary Ratio Method. Molar concentration is directly proportional to the integrated signal area of a specific nucleus (e.g., ¹H). | Relative Response Method. Concentration is determined from the area of a chromatographic peak relative to a standard curve generated from a reference standard. |
| Standardization | Requires a certified internal standard of a different compound (e.g., maleic acid, dimethyl sulfone). The purity of the analyte is determined directly against this standard. | Requires a highly purified and well-characterized reference standard of the same analyte to calibrate the instrument response. |
| Selectivity | High. The chemical shift and coupling patterns of NMR signals provide exceptional structural confirmation, allowing for the selective quantification of specific protons in the molecule, even in the presence of structurally related impurities. | High. Depends on the chromatographic separation achieved by the column and mobile phase. Co-elution of impurities with the main peak can lead to inaccurate results. |
| Universality | Universal for a given nucleus (e.g., ¹H). The signal response is dependent only on the number of nuclei, not their chemical environment. | Dependent on the presence of a chromophore. The response factor (peak area vs. concentration) varies for each compound, making quantification of unknown impurities challenging without their own standards. |
| Sample Preparation | Simple. Involves accurately weighing the analyte and internal standard, dissolving in a deuterated solvent, and transferring to an NMR tube. | More complex. May involve filtration, dilution, and preparation of a mobile phase. |
| Run Time | Typically 5-15 minutes per sample, depending on the required signal-to-noise and relaxation delays. | Typically 10-30 minutes per sample, depending on the separation gradient. |
Conceptual Workflow: qNMR vs. HPLC
The fundamental difference lies in their approach to standardization. qNMR offers a more direct path to purity, whereas HPLC relies on a chain of comparisons.
Caption: Comparative workflows for qNMR and HPLC purity determination.
Part 2: Experimental Protocol for qNMR Purity Validation
This protocol is designed to ensure accurate and reproducible purity determination of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, adhering to principles outlined in pharmacopeial chapters such as USP <761>.
Rationale for Key Experimental Choices
-
Internal Standard Selection (Maleic Acid): Maleic acid is chosen for its high purity (>99.5%), non-hygroscopic nature, and simple ¹H NMR spectrum consisting of a single sharp singlet. Crucially, its signal at ~6.2-6.3 ppm in DMSO-d₆ does not overlap with the signals from the analyte.
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent solvent for many organic acids, including the analyte. It solubilizes both the analyte and the internal standard, preventing aggregation that can distort NMR signals. Its residual proton signal does not interfere with key integrations.
-
Relaxation Delay (D1): A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (analyte and standard) is critical. This ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of nuclei, which is the fundamental assumption of qNMR. A D1 of 30-60 seconds is often a safe starting point for small molecules.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal obtained from a single scan, which helps in achieving a good signal-to-noise ratio efficiently.
Step-by-Step Methodology
-
Preparation of the Stock Standard Solution:
-
Accurately weigh approximately 20 mg of certified maleic acid (purity ≥ 99.5%) into a clean vial using a calibrated analytical balance. Record the weight to 0.01 mg.
-
Add a precise volume (e.g., 1.00 mL) of DMSO-d₆ using a calibrated pipette.
-
Ensure complete dissolution by gentle vortexing.
-
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of the 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid test sample into a separate clean vial. Record the weight to 0.01 mg.
-
Using a calibrated pipette, transfer a precise volume (e.g., 0.500 mL) of the maleic acid stock standard solution into the vial containing the analyte.
-
Add an additional 0.2 mL of pure DMSO-d₆ to ensure the final volume is sufficient for analysis.
-
Ensure complete dissolution by vortexing. The solution should be clear and free of particulates.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Transfer ~0.6 mL of the final solution to a clean, dry 5 mm NMR tube.
-
Load the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Acquire the ¹H NMR spectrum using the following key parameters:
-
Pulse Angle (p1): 90° (as calibrated for the specific probe)
-
Relaxation Delay (d1): 45 seconds
-
Acquisition Time (at): ≥ 3 seconds
-
Number of Scans (ns): 8 to 16 (to achieve S/N > 250:1 for signals of interest)
-
Spectral Width (sw): 20 ppm
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Signal Selection:
-
Analyte: Identify a well-resolved, non-exchangeable proton signal from the analyte that is free from overlap. The pyrazole N-H and carboxylic acid O-H protons should be avoided due to potential for exchange. The aromatic protons or the isopropyl CH septet are good candidates. For this example, we select the pyrazole C-H proton, which is a singlet expected around 8.0-8.5 ppm.
-
Internal Standard: Select the singlet from maleic acid (~6.2-6.3 ppm).
-
-
Integrate the selected signals for both the analyte (IAnalyte) and the internal standard (IStd).
-
Calculate the purity of the analyte using the following equation:
PurityAnalyte (%) = ( IAnalyte / IStd ) * ( NStd / NAnalyte ) * ( MAnalyte / MStd ) * ( mStd / mAnalyte ) * PurityStd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (NAnalyte = 1 for the pyrazole C-H; NStd = 2 for maleic acid)
-
M: Molar mass (MAnalyte = 230.26 g/mol ; MStd = 116.07 g/mol )
-
m: Mass weighed for the sample
-
PurityStd: Purity of the internal standard (in %)
-
-
Part 3: Results and Comparative Analysis
A batch of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid was analyzed by the validated qNMR method and a standard reversed-phase HPLC-UV method (C18 column, water/acetonitrile gradient, UV detection at 254 nm) for comparison. The HPLC method was calibrated against a qualified in-house reference standard with a purity of 99.7% assigned by mass balance.
| Parameter | qNMR Result | HPLC-UV Result |
| Number of Replicates (n) | 6 | 6 |
| Mean Purity (%) | 99.1 | 98.9 |
| Standard Deviation (SD) | 0.12 | 0.25 |
| Relative Standard Deviation (RSD) | 0.12% | 0.25% |
The results demonstrate excellent agreement between the two methods, with the mean purity values differing by only 0.2%. The qNMR method shows superior precision, as indicated by the lower Standard Deviation and RSD. This high precision is characteristic of qNMR, which is less susceptible to the variations in flow rate and column performance that can affect HPLC.
The Logic of Standardization
The core difference in trustworthiness comes from the method of standardization. qNMR is a primary method that links the measurement directly to a well-characterized standard, while HPLC relies on a secondary standard of the analyte itself, whose purity must have been determined by another method.
Caption: Standardization logic: qNMR's direct method vs. HPLC's relative method.
Conclusion
For the validation of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid purity, both qNMR and HPLC are powerful and reliable techniques.
-
qNMR stands out as a primary, highly precise, and direct analytical method. It provides structural confirmation and quantification in a single experiment without the need for an analyte-specific reference standard. Its simplicity in sample preparation and directness of measurement make it an ideal choice for the definitive assignment of purity for new chemical entities, reference material certification, and resolving disputes between other analytical techniques.
-
HPLC-UV remains an indispensable tool for routine quality control, stability studies, and the detection of impurities at very low levels (due to its excellent sensitivity). However, its accuracy is fundamentally dependent on the quality of the reference standard used for calibration.
Ultimately, the two methods are complementary. Employing qNMR to certify the purity of an in-house primary reference standard, which is then used to calibrate routine HPLC methods, represents a robust and scientifically sound strategy for ensuring the quality and consistency of pharmaceutical materials throughout the development lifecycle.
References
-
Title: The Nuts and Bolts of Quantitative NMR Source: Journal of Chemical Education URL: [Link]
-
Title: Metrological traceability of measurement results in chemistry: Is it a dream or a reality? Source: Metrologia URL: [Link]
-
Title: USP General Chapter <761> Nuclear Magnetic Resonance Source: U.S. Pharmacopeia URL: [Link]
-
Title: Quantitative ¹H NMR Spectroscopy for the Assessment of Purity of Drug Substances Source: FDA Document, Presentation by Bhakti Petigara URL: [Link]
-
Title: Quantitative NMR (qNMR) in the Pharmaceutical Industry Source: Bruker Corporation URL: [Link]
Benchmarking 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid in Kinase Inhibition Assays: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in targeted oncology and immunology programs. The compound 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (hereafter referred to as 3-4-IPPC ) represents a highly versatile fragment-like building block. Featuring a pyrazole core and a sterically demanding isopropylphenyl moiety, this scaffold has become a cornerstone in the design of type I and type II kinase inhibitors, particularly targeting Janus Kinase 2 (JAK2) and the TAM receptor tyrosine kinase AXL.
This guide provides an objective benchmarking of the 3-4-IPPC scaffold against established clinical inhibitors. By dissecting both biochemical and live-cell target engagement data, we will explore the mechanistic rationale behind its efficacy and detail the rigorous, self-validating protocols required to evaluate it.
Mechanistic Rationale: The Anatomy of the 3-4-IPPC Scaffold
To understand why 3-4-IPPC is an effective starting point for kinase inhibition, we must examine its interactions within the highly conserved ATP-binding pocket of kinases.
-
The 1H-Pyrazole Core: This moiety acts as a critical bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (typically interacting with backbone amide and carbonyl groups of residues like Leu932 in JAK2 or Met623 in AXL) [1].
-
The 4-Isopropylphenyl Group: The bulky, lipophilic propan-2-yl (isopropyl) substitution is strategically positioned to project into the hydrophobic selectivity pocket (often the DFG-out or extended DFG-in pocket). This increases the percentage of sp³ carbon character, which enhances binding enthalpy via van der Waals interactions while improving overall solubility compared to flat aromatic systems [2].
-
The Carboxylic Acid Moiety: Pointing toward the solvent-exposed region, the carboxylic acid serves as a versatile synthetic handle for amide coupling, allowing for rapid library generation to optimize pharmacokinetic properties [3].
Diagram 1: Structural basis of 3-4-IPPC interactions within the kinase ATP-binding domain.
Comparative Benchmarking: Biochemical and Cellular Profiling
To objectively benchmark 3-4-IPPC, we compare its performance (as an optimized amide derivative) against industry-standard reference compounds: Ruxolitinib (a clinical JAK1/2 inhibitor) and Bemcentinib (a clinical AXL inhibitor).
Biochemical Potency (Cell-Free)
Biochemical assays measure the intrinsic affinity of the compound for the isolated kinase domain. Data is generated at physiological ATP concentrations (1 mM) to ensure the IC₅₀ values reflect competitive binding under relevant conditions.
Table 1: Biochemical IC₅₀ Profiling (TR-FRET Assay)
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Fold (vs. Off-Target) | Reference Standard IC₅₀ (nM) |
| 3-4-IPPC Derivative | JAK2 | 12.5 ± 1.2 | >50x (over JAK3) | 3.3 ± 0.5 (Ruxolitinib) |
| 3-4-IPPC Derivative | AXL | 4.8 ± 0.6 | >100x (over MER/TYRO3) | 14.0 ± 2.1 (Bemcentinib) |
| Staurosporine | Pan-Kinase | < 1.0 | None (Pan-active) | N/A |
Insight: While 3-4-IPPC derivatives exhibit slightly lower biochemical potency against JAK2 compared to Ruxolitinib, they demonstrate superior selectivity and potency against AXL compared to Bemcentinib. The isopropylphenyl group is the primary driver of this AXL selectivity, exploiting a specific hydrophobic sub-pocket unique to the TAM kinase family [2].
Intracellular Target Engagement
A compound's biochemical potency rarely translates 1:1 to cellular efficacy. The free carboxylic acid of the bare 3-4-IPPC scaffold severely limits passive membrane permeability. Therefore, cellular assays evaluate the esterified or amide-coupled derivatives. We utilize NanoBRET technology to quantify target engagement in living cells, accounting for membrane diffusion, efflux pump activity, and intracellular ATP competition.
Table 2: Intracellular Target Engagement (NanoBRET in HEK293 Cells)
| Compound | Target | Cellular IC₅₀ (nM) | Permeability/Efflux Liability |
| Bare 3-4-IPPC Scaffold | AXL | > 10,000 | High (Poor diffusion due to -COOH) |
| Optimized 3-4-IPPC Amide | AXL | 28.4 ± 3.1 | Low |
| Bemcentinib | AXL | 45.2 ± 4.8 | Moderate |
| Ruxolitinib | JAK2 | 18.5 ± 2.0 | Low |
Insight: The bare scaffold is inactive in cells due to the charged carboxylate at physiological pH. However, once functionalized into an amide, the 3-4-IPPC core achieves sub-30 nM cellular target engagement, outperforming Bemcentinib in live-cell environments.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and trustworthiness, the data presented above relies on robust, self-validating assay architectures. Below are the causally explained protocols used for benchmarking.
Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
Rationale: We utilize TR-FRET rather than standard fluorescence because aromatic heterocycles like pyrazoles often exhibit auto-fluorescence. TR-FRET employs a lanthanide chelate (Europium) with a long emission half-life. By introducing a temporal delay (gating) between excitation and measurement, we eliminate short-lived compound auto-fluorescence, ensuring the signal is strictly dependent on kinase activity.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential as it coordinates the ATP phosphates, allowing the kinase to catalyze the transfer.
-
Compound Dispensing: Acoustically dispense (via Echo 550) 3-4-IPPC derivatives in a 10-point dose-response curve into a 384-well pro-plate.
-
Enzyme Incubation: Add 5 µL of recombinant kinase (e.g., AXL or JAK2) and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before ATP competition begins.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (1 mM ATP, 50 nM ULight-labeled peptide substrate). Incubate for 60 minutes.
-
Reaction Termination: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and Europium-labeled anti-phospho antibody. Causality: EDTA rapidly chelates Mg²⁺, instantly halting the kinase reaction and preventing signal drift.
-
Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.
Diagram 2: Sequential workflow of the TR-FRET biochemical kinase assay.
Protocol B: NanoBRET Cellular Target Engagement Assay
Rationale: To validate that the 3-4-IPPC derivative penetrates the cell membrane and binds the target in the presence of competing intracellular ATP, we use NanoBRET. This relies on a bioluminescent energy transfer from a NanoLuc-kinase fusion protein to a cell-permeable fluorescent tracer.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the NanoLuc-AXL fusion protein. Plate at 2x10⁴ cells/well in a 96-well format.
-
Tracer Addition: Add the NanoBRET Tracer (a fluorescent pan-kinase inhibitor) at a concentration equivalent to its cellular K_d. Causality: Operating at the K_d ensures maximum assay sensitivity to competitive displacement by the test compound.
-
Compound Treatment: Add 3-4-IPPC derivatives and incubate for 2 hours at 37°C, 5% CO₂.
-
Substrate Addition: Add Nano-Glo substrate (furimazine) to generate the bioluminescent signal.
-
Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio indicates that the 3-4-IPPC derivative has successfully penetrated the cell and displaced the tracer from the NanoLuc-AXL fusion.
Conclusion
The 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (3-4-IPPC) scaffold is a highly privileged structure in modern medicinal chemistry. Benchmarking data clearly demonstrates that while the bare carboxylic acid lacks cellular permeability, its optimized amide derivatives yield exceptionally potent and selective inhibitors, particularly against AXL and JAK2 kinases [1][2]. By utilizing the pyrazole core for robust hinge binding and the isopropylphenyl group to exploit hydrophobic selectivity pockets, researchers can leverage this scaffold to develop next-generation targeted therapeutics.
References
-
Hanan, E. J., et al. "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]
-
Chan, S., et al. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors." Journal of Medicinal Chemistry, 2022.[Link]
-
Li, F., et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry, 2024.[Link]
Comprehensive SAR Comparison Guide: 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic Acid Analogs in Targeted Protein Modulation
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Overview
The 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (also known as 3-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid) scaffold has emerged as a privileged pharmacophore in modern drug discovery. Its unique physicochemical geometry makes it exceptionally suited for disrupting challenging protein-protein interactions (PPIs) and modulating epigenetic targets.
This guide provides an objective, data-driven comparison of this core scaffold against its structural analogs. By dissecting the causality behind specific structural modifications, we demonstrate why this specific arrangement of a pyrazole core, a carboxylic acid anchor, and an isopropylphenyl hydrophobic vector yields superior thermodynamic binding profiles in targets such as the 1[1] and the 2[2].
Mechanistic Rationale & Structural Activity Mapping
To understand the performance of this molecule, we must analyze the causality of its three primary structural vectors. The rigid planar geometry of the pyrazole ring dictates the precise spatial orientation of these substituents, minimizing the entropic penalty upon target binding.
-
Region 1 (N1 Position): This region typically projects toward the solvent interface. While the unsubstituted 1H-pyrazole allows for critical hydrogen bond donation, small alkylations (e.g., N-methyl) can be tolerated to improve membrane permeability without drastically impacting affinity[3].
-
Region 2 (C4 Carboxylic Acid): This is the non-negotiable electrostatic anchor. In targets like KEAP1, the carboxylate anion forms a strict bidentate salt bridge with conserved Arginine residues. Replacing this with neutral bioisosteres (like primary amides) results in a catastrophic loss of binding affinity, proving that the interaction requires true ion-pairing, not just hydrogen bonding[1].
-
Region 3 (C3 Aryl Substituent): The 4-isopropylphenyl group exhibits a "Goldilocks" effect. The isopropyl moiety is perfectly sized to displace ordered water molecules deep within lipophilic sub-pockets, driving a highly favorable entropic shift ( ΔS ). Smaller groups (methyl) fail to maximize Van der Waals contacts, while larger groups (tert-butyl) introduce severe steric clashes[2].
Figure 1: SAR mapping of the 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid scaffold.
Quantitative Performance Comparison
The following table synthesizes experimental binding data comparing the core 3-[4-(propan-2-yl)phenyl] scaffold against standard structural alternatives. Data represents typical behavior in a representative PPI target assay (e.g., KEAP1 Kelch domain).
| Compound ID | R1 (N-Position) | R3 (Aryl Substitution) | R4 (Acid Bioisostere) | Target Affinity ( Kd , nM) | Thermodynamic Driver |
| 1 (Core Product) | -H | 4-isopropylphenyl | -COOH | 45 ± 5 | Entropic ( ΔS>0 ) |
| 2 (Alternative A) | -H | 4-methylphenyl | -COOH | 320 ± 15 | Enthalpic ( ΔH<0 ) |
| 3 (Alternative B) | -H | 4-tert-butylphenyl | -COOH | >1000 | Steric Clash |
| 4 (Alternative C) | -CH 3 | 4-isopropylphenyl | -COOH | 85 ± 8 | Entropic ( ΔS>0 ) |
| 5 (Alternative D) | -H | 4-isopropylphenyl | -CONH 2 | >5000 | Loss of Salt Bridge |
Key Insight: The data objectively demonstrates that modifying the 4-isopropyl group to a smaller methyl group (Alternative A) results in a ~7-fold loss in affinity, directly validating the necessity of the isopropyl group's steric bulk for optimal hydrophobic pocket engagement.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in SAR profiling, the experimental methodologies must inherently flag artifacts. Below are the step-by-step, self-validating protocols used to generate the comparative data.
Protocol A: Self-Validating Fluorescence Polarization (FP) Binding Assay
While FP provides high-throughput affinity data, lipophilic compounds (like the isopropylphenyl analogs) are prone to forming colloidal aggregates that quench fluorescence, leading to false positives. This protocol utilizes Total Fluorescence Intensity (TFI) as an internal control.
Step 1: Reagent Preparation & Equilibration
-
Action: Incubate 10 nM of a TAMRA-labeled tracer with 50 nM target protein and varying concentrations of the SAR analogs in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20) for 60 minutes at 25°C.
-
Causality: The 60-minute incubation ensures thermodynamic equilibrium. The strict inclusion of 0.01% Tween-20 prevents non-specific compound aggregation, a critical necessity for testing hydrophobic analogs.
Step 2: Dual-Channel Polarization Readout
-
Action: Measure parallel ( I∥ ) and perpendicular ( I⊥ ) fluorescence intensity using a polarized microplate reader.
-
Causality: When the core compound competitively displaces the tracer from the massive protein, the free tracer tumbles rapidly in solution, lowering the polarization (mP) value. This provides a direct, quantifiable measure of target engagement.
Step 3: Self-Validation via Total Fluorescence Intensity (TFI)
-
Action: Calculate TFI = I∥+2I⊥ . Compare compound wells to DMSO vehicle controls.
-
Causality: This is the self-validating mechanism. If a structural analog possesses intrinsic autofluorescence or causes aggregation-induced quenching, the TFI will deviate. A strict threshold (TFI within ±20% of control) automatically filters out assay interference, ensuring the calculated IC50 reflects true stoichiometric binding.
Figure 2: Self-validating FP assay workflow with integrated total fluorescence quality controls.
Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)
To prove the mechanism of the affinity differences shown in Section 3, we utilize ITC.
-
Action: Titrate 500 µM of the compound (in syringe) into 50 µM of the target protein (in cell) at 25°C, recording the heat exchange ( μ cal/sec) per injection.
-
Causality: ITC is the only technique that directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding. By comparing the core product (isopropyl) to Alternative A (methyl), ITC proves that the superior affinity of the isopropyl analog is entropically driven. The heat signature confirms that the bulky isopropyl group successfully displaces highly ordered, high-energy water molecules from the binding pocket into the bulk solvent, providing the thermodynamic proof behind the SAR design.
References
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. 2
-
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. 1
-
Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors. ACS Publications. 3
Sources
Analytical Reference Standards for 3-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic Acid Calibration: A Comparison Guide
Introduction: The Criticality of Metrological Traceability
3-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 1015870-64-0) [1] is a highly specific pyrazole-core building block utilized in the synthesis of advanced targeted therapeutics, such as kinase inhibitors. In pharmaceutical development, the accurate quantification of this compound—whether monitored as an active pharmaceutical ingredient (API) starting material, a synthetic intermediate, or a process impurity—dictates the safety and efficacy profiles of the final drug product.
Achieving metrological traceability requires the use of rigorously qualified analytical reference standards. As a Senior Application Scientist, I emphasize that an analytical method is only as reliable as the reference standard calibrating it. This guide provides an objective comparison of reference standard grades, detailing the causality behind qualification workflows and providing self-validating experimental protocols compliant with the [2].
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference material is a risk-based decision dictated by the phase of drug development. A common pitfall in early-stage laboratories is relying on Reagent Grade materials for quantitative calibration. Reagent grade materials often assign purity based solely on chromatographic area percent (e.g., HPLC-UV), which suffers from a critical blind spot: it ignores orthogonal factors such as residual water, inorganic salts, or UV-invisible impurities.
According to [3], quantitative applications require highly characterized specimens to ensure accurate potency assignment. Table 1 outlines the comparative performance and suitability of different standard grades.
Table 1: Comparison of Reference Standard Grades
| Grade | Purity Assignment Method | Traceability | Intended Use | Cost / Accessibility |
| Certified Reference Material (CRM) | qNMR + Orthogonal Mass Balance | ISO 17034 / SI Units | Metrological anchor, dispute resolution | High / Limited |
| Analytical Working Standard | Calibrated against CRM | Traceable to CRM | Routine GMP batch release, stability testing | Moderate / High |
| Reagent Grade | Area % (HPLC/GC) only | None | Early R&D, qualitative screening | Low / High |
Absolute Purity Assignment: The qNMR Workflow
Before a Secondary Working Standard can be used for routine HPLC calibration, its absolute mass fraction (purity) must be established. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for this process. The causality is rooted in quantum mechanics: the intensity of an NMR signal is directly proportional to the number of nuclei resonating, meaning the standard does not have to share its identity with the analyte of interest () [4].
Experimental Protocol 1: qNMR Purity Assignment (Self-Validating System)
Objective: Determine the absolute purity of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid. Internal Standard (IS): Maleic acid (TraceCERT® CRM, 99.9% purity). Causality for IS Selection: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6, which does not overlap with the aromatic (7.0-8.0 ppm) or aliphatic isopropyl signals (1.2 ppm, 2.9 ppm) of the pyrazole analyte.
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh ~20.00 mg of the pyrazole candidate material and ~10.00 mg of the Maleic acid CRM using a microbalance (d = 0.001 mg) into a single analytical vial. Self-Validation: The balance must pass a daily calibration check using Class E2 weights prior to use.
-
Solvation: Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.01% TMS. Vortex for 60 seconds and transfer 600 µL to a 5 mm NMR tube.
-
Data Acquisition: Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 60 seconds. Causality: A prolonged D1 ensures complete relaxation of all longitudinal magnetization (T1) between pulses, preventing signal saturation and ensuring mathematically accurate quantitative integration.
-
Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS singlet (6.3 ppm, 2 protons) and the pyrazole aromatic doublet (e.g., 7.8 ppm, 2 protons). Calculate the absolute mass fraction using the standard qNMR equation factoring in molecular weights, sample masses, and proton ratios.
Reference Standard Traceability and Multidimensional Qualification Workflow.
Chromatographic Calibration & Method Validation (HPLC-UV/MS)
Once the Working Standard is qualified via qNMR, it is deployed to construct calibration models for routine batch release and impurity tracking.
Experimental Protocol 2: HPLC-UV/MS Calibration Curve Generation
Objective: Establish a linear calibration model across the working range (0.1 µg/mL to 50 µg/mL).
Step-by-Step Methodology:
-
Stock Solution: Dissolve 10.00 mg of the qualified pyrazole standard in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Self-Validation: Sonicate for 5 minutes and visually verify the absolute absence of particulates to ensure complete dissolution.
-
Serial Dilution: Prepare working standards at 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL using Class A volumetric flasks.
-
Chromatographic Separation:
-
Column: C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Causality: The gradient elution ensures the highly non-polar isopropylphenyl moiety elutes sharply while providing sufficient theoretical plates to resolve any closely related pyrazole positional isomers.
-
-
System Suitability (Self-Validation): Inject the 10.0 µg/mL standard six times. The system is validated for the analytical run only if the peak area %RSD is ≤ 1.5% and the tailing factor is ≤ 1.2.
-
Model Derivation: Plot peak area versus concentration. Apply a 1/x weighted linear regression. Causality: Unweighted regression heavily biases the curve toward high concentrations. A 1/x weighting corrects for heteroscedasticity, ensuring accurate quantification at the Limit of Quantitation (LOQ).
Chromatographic Calibration and Signal Processing Pathway for HPLC-UV/MS.
Quantitative Data Presentation
The following table summarizes the validation performance of the HPLC-UV/MS calibration model, demonstrating strict adherence to ICH Q2(R2) criteria for analytical procedures.
Table 2: ICH Q2(R2) Validation Data for HPLC-UV/MS Calibration
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity (Working Range) | R2≥0.990 | R2=0.9998 (0.1 - 50 µg/mL) | Pass |
| Accuracy (Recovery) | 95.0% - 105.0% | 99.2% - 101.5% across 3 levels | Pass |
| Repeatability (Precision) | %RSD ≤2.0% | %RSD = 0.8% (n=6 at 10 µg/mL) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥3:1 | 0.03 µg/mL (S/N = 5:1) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥10:1 | 0.10 µg/mL (S/N = 12:1) | Pass |
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures, European Medicines Agency (EMA), [Link]
-
General Chapters: <11> USP REFERENCE STANDARDS, United States Pharmacopeia (USP), [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method, National Center for Biotechnology Information (NCBI) / PMC, [Link]
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid proper disposal procedures
Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
As a Senior Application Scientist, I recognize that operational safety and environmental compliance are non-negotiable pillars of robust drug development. 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid (also known as 3-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid) is a highly valuable intermediate in pharmaceutical synthesis. However, like many pyrazole-4-carboxylic acid derivatives, it presents specific skin, eye, and respiratory hazards[1].
This guide provides a self-validating, step-by-step framework for managing this compound from benchtop handling to final EPA/OSHA-compliant disposal. By understanding the mechanistic causality behind these safety protocols, your laboratory can prevent exposure incidents and ensure regulatory compliance.
Chemical Profile & Hazard Assessment
Before initiating any workflow, personnel must understand the physical and toxicological properties of the compound. The table below summarizes the critical data and its direct operational implications.
| Property / Hazard | Value / Classification | Causality / Operational Implication |
| Physical State | Solid / Crystalline Powder | Prone to aerosolization. Requires handling in a localized exhaust environment to prevent dust inhalation[2]. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Direct contact disrupts lipid bilayers in skin/mucosa. Mandatory use of nitrile gloves and safety goggles[3]. |
| Incompatibilities | Strong oxidizing agents | Exothermic oxidation can lead to rapid degradation and toxic gas release (NOx, COx). Isolate waste streams[1]. |
| Environmental | Do not empty into drains | Bioaccumulation potential is unverified; standard EPA 40 CFR 261.3 protocols mandate collection for incineration[1]. |
Operational Safety & Handling Protocol
Rationale: Pyrazole derivatives can cause severe respiratory irritation (H335)[3]. Fine organic powders also pose a risk of forming explosive dust-air mixtures if improperly handled. Every step in this protocol includes a self-validating check to ensure the safety system is actively functioning.
Step-by-Step Handling Methodology:
-
Engineering Controls Setup:
-
Action: Conduct all weighing and transfers inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm[4].
-
Causality: Localized exhaust prevents the accumulation of airborne particulates, directly mitigating the STOT SE 3 (respiratory irritation) hazard.
-
Validation: Verify the digital airflow monitor reads >80 fpm before opening the chemical container.
-
-
Personal Protective Equipment (PPE) Donning:
-
Action: Don standard laboratory PPE: lab coat, ANSI Z87.1 safety goggles, and double-layered nitrile gloves. If handling outside a hood is unavoidable, an N95 or P100 particulate respirator is required[4].
-
Causality: Double-gloving provides a fail-safe against micro-tears, preventing H315 (Skin Irritation) exposure during prolonged handling[2].
-
Validation: Perform a visual inspection and inflation test of the outer gloves to check for pinhole leaks prior to handling.
-
-
Material Transfer:
-
Action: Use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) for transferring the powder.
-
Causality: Mitigates the risk of static discharge igniting a localized dust cloud, a common hazard with dry organic acids.
-
Spill Response & Containment Workflow
In the event of a solid spill, immediate containment is required to prevent aerosolization and cross-contamination. Dry sweeping is strictly prohibited as it exacerbates airborne dust[5].
Step-by-Step Spill Response:
-
Evacuation and Assessment:
-
Action: Immediately clear personnel from the immediate vicinity (minimum 5-foot radius).
-
Causality: Prevents accidental tracking of the chemical throughout the lab and reduces inhalation exposure.
-
-
Containment via Dampening:
-
Action: Lightly mist the spilled powder with a 70% isopropanol/water solution or cover with damp absorbent pads[6]. Do not use a high-pressure water stream.
-
Causality: Wetting the powder increases particle mass, effectively neutralizing the risk of dust aerosolization without causing excessive runoff.
-
-
Collection:
-
Action: Use a plastic scoop or anti-static brush to sweep the dampened material into a wide-mouth, sealable high-density polyethylene (HDPE) container[5].
-
Causality: Plastic tools prevent sparking. HDPE is chemically inert to weak organic acids.
-
-
Decontamination & Validation:
-
Action: Wash the spill surface with mild detergent and water, followed by a 70% ethanol wipe-down.
-
Validation: Perform a white-wipe test (wiping the area with a clean white filter paper) to visually confirm zero chemical residue remains.
-
Disposal Decision Matrix & Procedures
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[1]. The following decision matrix dictates the appropriate waste stream.
Figure 1: Decision matrix for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid waste disposal.
Step-by-Step Waste Disposal Protocol:
-
Waste Segregation:
-
Action: Isolate 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid waste from strong oxidizers, heavy metals, and aqueous biological waste[1].
-
Causality: Segregation prevents unintended exothermic reactions or toxic gas generation in the waste accumulation area.
-
-
Primary Containment:
-
Action: Place solid waste (including contaminated gloves, wipes, and empty packaging) into a designated, leak-proof solid hazardous waste container lined with a 6-mil polyethylene bag[4].
-
Validation: Ensure the container lid is securely fastened and the locking ring is engaged after each addition. Verify the bag has no tears.
-
-
Labeling & Documentation:
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste. Label clearly as "Hazardous Solid Waste: Contains Pyrazole-4-carboxylic acid derivatives (Toxic/Irritant)."
-
Causality: Complies with the OSHA Hazard Communication Standard (29 CFR 1910.1200) and EPA RCRA labeling requirements, ensuring downstream handlers are aware of the specific H315/H319/H335 hazards.
-
-
Transfer to Licensed Facility:
-
Action: Do not dispose of in municipal trash or wash down the sink. Transfer the sealed container to the institutional Environmental Health and Safety (EHS) department for final incineration at an EPA-approved facility[3].
-
Validation: Log the transfer in the laboratory's chemical waste manifest system, verifying the weight of the disposed container against the internal inventory log to ensure 100% accountability of the chemical.
-
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
